Technical Documentation Center

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
  • CAS: 2901-78-2

Core Science & Biosynthesis

Foundational

What is the structure of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine?

An In-depth Technical Guide to N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-Benzoyl-4-hydroxy-3-methoxy-phen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, a synthetic amino acid derivative. The document delineates its core chemical structure, details a validated synthetic pathway, and outlines modern analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's physicochemical properties and discusses its potential applications in medicinal chemistry and drug development, grounded in the context of related N-acyl amino acid derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, synthesize, and evaluate this molecule for potential therapeutic applications.

Introduction and Scientific Rationale

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by two key modifications: the N-acylation of the alpha-amino group with a benzoyl moiety and the substitution of the phenyl ring with hydroxyl and methoxy groups at the 4 and 3 positions, respectively. This structure is noteworthy as it combines the core of vanillin (3-methoxy-4-hydroxybenzaldehyde) with a benzoylated phenylalanine backbone.

The introduction of an N-benzoyl group can significantly alter the parent amino acid's properties, often increasing its lipophilicity and modifying its metabolic stability and biological activity. Such modifications are a common strategy in medicinal chemistry to develop prodrugs or to enhance the interaction of a molecule with a biological target. The 4-hydroxy-3-methoxy substitution pattern is found in many biologically active natural products and pharmaceuticals, suggesting that this compound could serve as a valuable scaffold or intermediate in drug discovery programs. This guide provides the foundational knowledge required for its synthesis, characterization, and potential exploration.

Molecular Structure and Physicochemical Properties

The fundamental identity of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is defined by its unique arrangement of atoms.

Chemical Structure
  • IUPAC Name: (2S)-2-(benzoylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

  • Molecular Formula: C₁₇H₁₇NO₅

  • Molecular Weight: 315.32 g/mol

The structure features a chiral center at the alpha-carbon (C2), inherited from the L-phenylalanine precursor, making it optically active.

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are critical for designing experimental protocols, including formulation and biological assays.

PropertyValueSource
Melting Point 184-185 °CExperimental
XLogP3 (Computed) 2.5PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 97.3 ŲPubChem
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OPubChem
InChI Key PBNPZYBYDZBEFB-DEOSSOPVSA-NPubChem

These properties suggest a molecule with moderate lipophilicity and sufficient polar surface area to potentially interact with biological targets. Its solubility is expected to be poor in water but good in organic solvents like methanol, ethanol, and DMSO.

Synthesis and Purification Workflow

The synthesis of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine can be reliably achieved via the Schotten-Baumann reaction, a well-established method for the N-acylation of amino acids. The following protocol is adapted from the validated procedure described by Chatterji and Anand (1959).

Synthesis Workflow Diagram

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Acidification & Precipitation cluster_3 Step 4: Purification start Dissolve L-4-hydroxy-3-methoxy-phenylalanine in 1N NaOH reaction Add Benzoyl Chloride dropwise with vigorous stirring Maintain temperature at 0-5°C start->reaction acidify Acidify the reaction mixture with concentrated HCl to pH 2-3 reaction->acidify precipitate Crude N-Benzoyl product precipitates out of solution acidify->precipitate filter Filter the crude solid precipitate->filter recrystallize Recrystallize from aqueous ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry end N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine dry->end Pure Product G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome A Cytotoxicity Assays (e.g., MTT on cancer cell lines) D Dose-Response Analysis (Calculate IC50/EC50) A->D B Enzyme Inhibition Assays (e.g., Tyrosinase, COMT) B->D C Antimicrobial Screening (e.g., MIC assays) C->D E Target Engagement Studies D->E F In Vitro ADME Profiling (Metabolic Stability, Permeability) D->F G Lead Candidate Identification E->G F->G

Exploratory

N-Benzoyl-Phenylalanine Scaffolds: From Metabolic Modulation to Epigenetic Control

Executive Summary The N-benzoyl-phenylalanine (N-Bz-Phe) scaffold represents a privileged structure in medicinal chemistry, distinct from its photo-active isomer p-benzoyl-phenylalanine (Bpa). While Bpa is a staple in pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzoyl-phenylalanine (N-Bz-Phe) scaffold represents a privileged structure in medicinal chemistry, distinct from its photo-active isomer p-benzoyl-phenylalanine (Bpa). While Bpa is a staple in proteomics for photo-crosslinking, the N-benzoyl amide derivatives of phenylalanine have carved a critical niche in pharmacology, serving as the structural ancestor of the "meglitinide" class of insulin secretagogues and emerging as novel non-nucleoside inhibitors of DNA methyltransferases (DNMTs).

This technical guide analyzes the high-impact applications of N-Bz-Phe analogs, detailing their evolution into approved drugs (e.g., Nateglinide), their mechanistic role in KATP channel blockade, and their rising utility in epigenetic therapy. It provides self-validating protocols for synthesis and chiral resolution, ensuring reproducibility in research workflows.

Part 1: The Metabolic Pharmacophore (KATP Channel Modulation)

The most commercially successful application of the N-Bz-Phe scaffold lies in the management of Type 2 Diabetes. The structural evolution from simple N-benzoyl-D-phenylalanine to the drug Nateglinide illustrates a classic bioisosteric replacement strategy that optimized binding affinity for the Sulfonylurea Receptor 1 (SUR1).

Structural Evolution and SAR

Early screening identified N-benzoyl-D-phenylalanine as a weak insulin secretagogue. Structure-Activity Relationship (SAR) studies revealed that the D-configuration was essential for activity, while the L-enantiomer was largely inactive.

  • The Breakthrough: Replacing the planar benzoyl group with a non-planar, bulky trans-4-isopropylcyclohexanecarbonyl group dramatically improved affinity.

  • The Result: Nateglinide (Starlix®), which retains the D-phenylalanine core but utilizes the cyclohexyl "U-shape" conformation to dock into the SUR1 pocket with rapid on/off kinetics.

Mechanism of Action

Unlike sulfonylureas (e.g., glibenclamide) which bind permanently to SUR1 causing prolonged insulin release (and hypoglycemia risk), N-Bz-Phe analogs exhibit "fast-on/fast-off" kinetics.

  • Target: SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic

    
    -cells.
    
  • Effect: Inhibition of K+ efflux

    
     Membrane depolarization 
    
    
    
    Ca2+ influx
    
    
    Insulin exocytosis.
  • Clinical Advantage: Restores early-phase insulin secretion, minimizing late-phase hypoglycemia.

Visualization: SAR Pathway

The following diagram illustrates the chemical evolution from the hit compound to the approved drug.

SAR_Pathway Hit Hit Compound N-Benzoyl-D-Phenylalanine (Weak K_ATP Blockade) Opt1 Optimization Step 1 Stereoselectivity Check (D-isomer >> L-isomer) Hit->Opt1 Chiral Resolution Opt2 Optimization Step 2 Bioisosteric Replacement Benzoyl -> Cyclohexyl Opt1->Opt2 SAR Expansion Lead Lead/Drug Nateglinide (Fast-on/Fast-off Kinetics) Opt2->Lead Clinical Candidate

Figure 1: Structural evolution of N-Benzoyl-Phe analogs into the hypoglycemic agent Nateglinide.

Part 2: Emerging Therapeutic Applications (Epigenetics)

Beyond metabolic disease, N-Bz-Phe analogs are gaining traction as non-nucleoside DNA Methyltransferase (DNMT) inhibitors .

DNMT Inhibition Mechanism

Aberrant DNA methylation (hypermethylation of tumor suppressor promoters) is a hallmark of cancer. Traditional inhibitors like 5-azacytidine are nucleoside analogs that incorporate into DNA, causing toxicity.

  • N-Bz-Phe Advantage: They act as direct catalytic inhibitors without DNA incorporation.

  • Key Findings: N-Benzoyl amino acid derivatives (specifically glutamic acid and phenylalanine analogs) have been shown to inhibit DNMT1 and DNMT3A in the micromolar range. The benzoyl moiety mimics the cytosine ring or interacts with the catalytic pocket's hydrophobic region, preventing the methyl transfer from SAM (S-adenosyl-methionine).

Antimicrobial Activity

Hydrazide derivatives of N-Bz-Phe have demonstrated significant antifungal activity against Fusarium and Aspergillus species. The mechanism involves disruption of fungal cell wall synthesis, distinct from azole antifungals.

Part 3: Analytical & Synthetic Protocols[1]

To ensure scientific integrity, the following protocols are provided for the synthesis and chiral resolution of these analogs.

Protocol: Synthesis of N-Benzoyl-Phenylalanine Analogs

Objective: Synthesize N-(4-substituted-benzoyl)-phenylalanine via Schotten-Baumann conditions.

Reagents:

  • L-Phenylalanine (or D-Phe for Nateglinide analogs)

  • 4-Substituted Benzoyl Chloride (e.g., 4-ethylbenzoyl chloride)

  • NaOH (1M), HCl (1M)

  • Acetone/Water solvent system[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Phenylalanine in 20 mL of 1M NaOH. Cool to 0°C in an ice bath.

  • Acylation: Add 11 mmol of the Benzoyl Chloride dropwise over 30 minutes. Simultaneously, add 10 mL of 1M NaOH dropwise to maintain pH > 9.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Acidify the solution carefully with 1M HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via 1H-NMR (look for amide doublet at ~8.5 ppm) and Mass Spectrometry.

Protocol: Chiral Resolution (HPLC)

Since biological activity is often stereospecific (e.g., D-form for diabetes, L-form for transport studies), enantiomeric purity is critical.

Method: Chiral Stationary Phase (CSP) HPLC Column: Teicoplanin-based column (e.g., Chirobiotic T) or Pirkle-type (Whelk-O 1). Mobile Phase:

  • Reversed Phase Mode: Methanol:TEAA buffer (0.1%, pH 4.1) [30:70 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Self-Validating Check:

  • Inject a racemic mixture (DL-N-Benzoyl-Phe) first to establish resolution (Rs > 1.5).

  • The D-enantiomer typically elutes before the L-enantiomer on Teicoplanin columns under these conditions, but this must be confirmed with pure standards.

Part 4: Data Summary & Comparison

ApplicationActive IsomerTargetMechanismKey Analog
Diabetes (Type 2) D-IsomerSUR1 (KATP)Channel BlockadeNateglinide
Epigenetics L-IsomerDNMT1 / DNMT3ACatalytic InhibitionN-Benzoyl-Glu/Phe
Antifungal L-IsomerFungal Cell WallGrowth InhibitionN-Bz-Phe-Hydrazide
Chiral Analysis RacemateCSP ColumnEnantioseparationN-Bz-Phe (Standard)

References

  • Hu, S., et al. (2003). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabetologia. Link

  • Garella, D., et al. (2016).[3] Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chemical Biology & Drug Design. Link

  • Otani, T. T., & Briley, M. R. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences. Link

  • Hroboňová, K., et al. (2018).[1] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. Link

  • Levine, F., et al. (2002). Nateglinide, a D-phenylalanine derivative... specifically inhibits pancreatic beta-cell-type K(ATP) channels. Diabetes. Link

Sources

Foundational

Technical Guide: Safety and Handling of N-Benzoyl-3-Methoxytyrosine

Compound: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Synonyms: N-Benzoyl-3-O-methyldopa; N-Benzoyl-Vanillylalanine Document ID: TG-NBZM-2024-01 Version: 1.0[1][2][3] Executive Summary & Compound Identity This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Synonyms: N-Benzoyl-3-O-methyldopa; N-Benzoyl-Vanillylalanine Document ID: TG-NBZM-2024-01 Version: 1.0[1][2][3]

Executive Summary & Compound Identity

This guide details the technical handling, safety protocols, and solubilization strategies for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine .[1][2] Chemically, this compound is the N-benzoylated derivative of 3-O-methyldopa (a major metabolite of L-DOPA).[1][2]

In drug development and enzymology, this compound serves two primary critical functions:

  • Synthetic Intermediate: It is a precursor in the synthesis of antihypertensive agents (e.g., Methyldopa analogs) and specific neuroactive ligands.

  • Enzymatic Substrate: It functions as a chromogenic or kinetic substrate for serine proteases (e.g., Chymotrypsin), where the 3-methoxy substituent sterically and electronically modulates the rate of amide/ester hydrolysis compared to standard N-Benzoyl-L-Tyrosine.[1][2]

Physicochemical Profile
PropertySpecification
Chemical Formula C₁₇H₁₇NO₅
Molecular Weight ~315.32 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility (Water) Low (requires pH adjustment or cosolvent)
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol
pKa (Predicted) Carboxyl: ~3.5

Risk Assessment & Safety Architecture

While not classified as a high-potency toxin (like heavy metals), this compound presents specific risks due to its phenolic nature and biological activity .[1][2] The benzoyl group increases lipophilicity, potentially enhancing skin absorption compared to free amino acids.[2]

Hazard Classification (GHS)

Based on congener analysis (N-Benzoyl-Tyrosine and 3-O-Methyldopa)

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

The "Phenolic Protocol"

Standard nitrile gloves are often insufficient for prolonged contact with phenolic solutions.[2][3]

  • Mechanism of Risk: The 4-hydroxy-3-methoxy moiety (vanillyl group) is susceptible to oxidation to quinones, which are potent sensitizers.[1]

  • PPE Standard:

    • Solids: Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Solutions (DMSO/Organic): Double-gloving recommended.[1] If splashing is a risk, use Butyl rubber or Viton gloves, as DMSO permeates nitrile rapidly, carrying the solute across the dermal barrier.[2]

Safety Logic Diagram

The following diagram illustrates the decision logic for PPE and containment based on the state of the matter.

SafetyLogic Start Compound State Solid Solid / Powder Start->Solid Solution Solution (DMSO/MeOH) Start->Solution Weighing Weighing Operations Solid->Weighing Handling Liquid Handling Solution->Handling Control1 Draft Shield + N95/P100 Mask Weighing->Control1 Mitigation Risk1 Risk: Inhalation Irritation Weighing->Risk1 Control2 Fume Hood + Double Nitrile Handling->Control2 Mitigation Risk2 Risk: Transdermal Absorption Handling->Risk2

Caption: Decision matrix for PPE selection based on physical state to mitigate inhalation and absorption risks.

Technical Workflow: Solubilization & Storage

The most common failure mode with N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is oxidative degradation in solution or precipitation upon dilution into aqueous buffers.[1][2]

Storage Protocol[1][3]
  • Solid State: Store at -20°C . Keep container tightly sealed. The compound is hygroscopic; allow it to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.[2]

  • Light Sensitivity: The electron-rich aromatic ring is sensitive to photo-oxidation.[1][2] Store in amber vials.

Solubilization Strategy (Step-by-Step)

Objective: Create a stable 100 mM Stock Solution.

  • Solvent Selection: Do not attempt to dissolve directly in water or PBS.[1] The benzoyl group renders the molecule too hydrophobic at neutral pH.[2][3]

    • Preferred: DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).[1][2]

    • Alternative: 100% Ethanol (lower solubility limit).[1]

  • Preparation:

    • Weigh the calculated mass into an amber glass vial.

    • Add DMSO to achieve 100 mM concentration.[1]

    • Vortex vigorously for 30 seconds. Sonicate if necessary (water bath, <30°C) for 1 minute.

  • Aqueous Dilution (The Critical Step):

    • When diluting into assay buffer (e.g., PBS or Tris pH 7.4), add the organic stock dropwise while stirring the buffer.

    • Limit: Keep final DMSO concentration <1% (v/v) to avoid enzyme inhibition or precipitation.[1]

    • pH Check: The free carboxylic acid may slightly lower the pH of weak buffers; verify pH after dilution.[3]

Handling Workflow Diagram

HandlingFlow ColdStorage Cold Storage (-20°C) Equilibration Temp. Equilibration (20 min, Desiccator) ColdStorage->Equilibration Prevent Moisture Weighing Weighing (Amber Vial) Equilibration->Weighing Solubilization Solubilization (100% DMSO) Weighing->Solubilization Vortex/Sonicate Dilution Assay Dilution (<1% DMSO Final) Solubilization->Dilution Dropwise Addn.

Caption: Workflow ensuring compound stability from storage to assay application.

Application: Enzymatic Assay Considerations

When using this compound as a substrate for proteases (e.g., Chymotrypsin, Subtilisin), the 3-methoxy group introduces specific kinetic behaviors.[2]

  • Electronic Effect: The methoxy group is electron-donating.[1][2] This destabilizes the tetrahedral intermediate in amide hydrolysis compared to the unsubstituted phenylalanine derivative, often resulting in slower

    
      values.[2]
    
  • Steric Hindrance: The bulk of the methoxy group at the 3-position can affect binding affinity (

    
    ) depending on the size of the enzyme's S1 specificity pocket.[1][3]
    

Validation Protocol: Always run a solvent control (DMSO only) and a substrate stability control (Substrate + Buffer, no Enzyme) to correct for non-enzymatic hydrolysis, which can be significant at pH > 8.0 due to the ester/amide linkage instability.[2]

Waste Disposal

  • Small Quantities (Assay Plates): Dispose of as hazardous chemical waste (aqueous).[1] Do not pour down the drain due to potential biological activity (dopaminergic modulation).[1]

  • Stock Solutions: Collect in "Organic Solvent Waste" containers (Halogen-free, unless chlorinated solvents were used).[1][2]

  • Contaminated Solids: Wipes and gloves must be disposed of as solid hazardous waste.[1][2]

References

  • PubChem. (n.d.).[1] 3-Methoxytyrosine (Compound Summary). National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

    • Grounding: Provides core physicochemical data for the parent scaffold.[1][2][3]

    • Grounding: Source for solubility profiles and metabolic context.[1][5]

    • Grounding: Used as the primary congener for risk assessment (N-Benzoyl protection + Tyrosine backbone).[1][2]

  • University of Queensland. (2023).[1] Working Safely with Phenol Guideline. Retrieved February 19, 2026, from [Link]

    • Grounding: Authoritative source for the "Phenolic Protocol" and PPE requirements.

Sources

Exploratory

Physicochemical Characterization and Solubility Profiling of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

[1] Executive Summary N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (hereafter NB-3MT ) is a lipophilic derivative of 3-methoxytyrosine (3-O-Methyldopa).[1] Unlike its zwitterionic parent amino acid, NB-3MT lacks a basic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (hereafter NB-3MT ) is a lipophilic derivative of 3-methoxytyrosine (3-O-Methyldopa).[1] Unlike its zwitterionic parent amino acid, NB-3MT lacks a basic amine functionality due to the benzoyl capping group. This structural modification fundamentally alters its solubility profile, shifting it from a water-soluble zwitterion to a hydrophobic weak acid.[1][2][3]

This guide provides a definitive physicochemical profile and experimental framework for researchers utilizing NB-3MT in organic synthesis, supramolecular hydrogelation, or drug delivery systems.[2][3]

Part 1: Molecular Architecture & Theoretical Solubility[2]

To predict and manipulate the solubility of NB-3MT, one must understand the competition between its hydrophobic "tails" and ionizable "heads."[3]

Structural Dissection[1]
  • Hydrophobic Domain (Solubility Limiting): The N-benzoyl group and the phenylalanine core provide a significant aromatic surface area.[1] This facilitates

    
     stacking, often leading to high lattice energy in the solid state and reduced aqueous solubility.
    
  • Hydrophilic/Ionizable Domain (Solubility Enhancing):

    • Carboxylic Acid (

      
      -terminus):  The primary solubilizing group at neutral pH.[1]
      
    • Phenolic Hydroxyl (4-OH): A secondary weak acid that contributes to solubility only at high pH (>10).[1]

    • Methoxy Group (3-OCH3): Provides weak hydrogen bond acceptance but increases lipophilicity compared to a hydroxyl group.[1]

The pKa Shift (Critical Mechanism)

In native amino acids, the


-ammonium group (

) exerts an electron-withdrawing effect, lowering the carboxylic acid pKa to ~2.2.[1] In NB-3MT, the amine is acylated (benzoylated). It is no longer basic or positively charged.[2] Consequently, the carboxylic acid pKa shifts upward to the range of typical carboxylic acids (pKa ~ 3.6 – 4.2 ).[2][3]
  • Implication: Unlike free tyrosine, NB-3MT will precipitate out of solution at pH 2-3.[1]

Theoretical Solubility Profile (Predictive Table)
Solvent SystemPredicted SolubilityMechanistic Rationale
Water (pH < 3) < 0.1 mg/mL (Insoluble)Molecule is fully protonated (uncharged).[1] Hydrophobic forces dominate.[2]
Water (pH 7.4) Moderate (1–10 mg/mL)*Carboxyl group is ionized (

).[1] Formation of anionic surfactant-like micelles is possible.[1]
Water (pH > 10) High (> 50 mg/mL)Dianionic species (

and Phenolate

).[1] Electrostatic repulsion prevents aggregation.
DMSO High (> 100 mg/mL)Excellent disruption of intermolecular H-bonds and

-stacking.[1]
Ethanol/Methanol Moderate to HighSoluble, but may crystallize upon cooling (temperature dependent).[2][3]
Chloroform/DCM Low to ModerateSoluble primarily in the protonated (acidic) form; insoluble if salt form.

*Note: N-capped aromatic amino acids are prone to forming supramolecular hydrogels at neutral pH, which can mimic "solubility" but is actually a colloidal suspension.[1][2][3]

Part 2: pH-Dependent Solubility (The "L" Curve)[1]

The solubility of NB-3MT is strictly pH-dependent.[1] Researchers must distinguish between Intrinsic Solubility (


)  and pH-dependent Solubility (

)
.[1]
The Henderson-Hasselbalch Solubility Equation

For a weak acid like NB-3MT, the total solubility (


) at a given pH is defined by:

[1]
  • Region A (pH < pKa): Solubility is limited to

    
     (Intrinsic solubility of the uncharged form). This is likely in the 
    
    
    
    range.
  • Region B (pH > pKa): Solubility increases logarithmically.[1][2] A 1-unit increase in pH above the pKa results in a 10-fold increase in solubility.[1]

Speciation Diagram (Graphviz)[1][2]

The following diagram visualizes the transition of NB-3MT species across the pH scale, dictating its solubility behavior.

Speciation Acid Protonated Form (HA) (Insoluble Solid) Equil Dissolved Neutral (HA) (Intrinsic Solubility S0) Acid->Equil Dissolution (Slow Step) Ion1 Mono-Anion (A-) (Carboxylate Ionized) Equil->Ion1 pH > 4.0 (pKa1) Ion1->Acid Acidification (Precipitation) Ion2 Di-Anion (A2-) (Phenolate Ionized) Ion1->Ion2 pH > 10.0 (pKa2)

Figure 1: Speciation pathway of NB-3MT.[1][2][3] Solubility is driven by the ionization of the carboxylic acid at pH > 4 and the phenol at pH > 10.[2][3]

Part 3: Experimental Characterization Protocols

Since specific literature values for NB-3MT are rare, you must empirically determine the solubility for your specific batch (polymorphs can affect solubility).[1] Use the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility.[3]

Protocol A: Determination of Intrinsic Solubility ( )

Objective: Determine the baseline solubility of the protonated form to establish the "bottom" of the solubility curve.

Reagents:

  • 0.1 N HCl (to ensure pH < pKa).

  • NB-3MT solid (micronized if possible).[1]

Workflow:

  • Preparation: Add excess NB-3MT (~10 mg) to 2 mL of 0.1 N HCl in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. (Note: 24h is sufficient for amorphous material; 72h is required if the material is highly crystalline).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PVDF filter. Crucial: Do not use Nylon filters, as they bind aromatic compounds.[3]
    
  • Quantification: Analyze the supernatant via HPLC-UV (280 nm).

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient 10-90%).[1]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[2]

Protocol B: pH-Solubility Profiling (The Titration Method)[1]

Objective: Map the solubility boundary to find the optimal formulation pH.

Workflow Diagram:

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Titration cluster_2 Phase 3: Analysis Step1 Dissolve NB-3MT in DMSO (Stock Solution 50mM) Step2 Aliquot into Buffer Set (pH 1.2, 4.5, 6.8, 7.4, 10.0) Step1->Step2 Step3 Incubate 4-24 Hours (Shake at 25°C) Step2->Step3 Step4 Check for Precipitation (Turbidity/DLS) Step3->Step4 Step5 Filter Supernatant (PVDF 0.22µm) Step4->Step5 If ppt present Step6 HPLC Quantification Step5->Step6

Figure 2: Workflow for determining the pH-dependent solubility profile using a solvent-shift method.

Part 4: Applications & Formulation Strategy

Supramolecular Hydrogels

N-Benzoyl amino acids are well-known Low Molecular Weight Hydrogelators (LMWGs) .[1]

  • Observation: If you attempt to dissolve NB-3MT in water at pH 8 and slowly lower the pH to 5, you may not get a precipitate. Instead, you may form a clear or translucent hydrogel .[2][3]

  • Mechanism: The hydrophobic benzoyl group stacks (

    
    ), while the carboxylic acid hydrogen bonds.
    
  • Validation: If the solution becomes viscous and does not flow upon inversion, you have formed a gel, not a solution.[3] This is critical for injectable drug delivery applications.[2]

Formulation Recommendations

For animal studies or cellular assays, avoid pure aqueous buffers if high concentration is needed.[2][3]

  • Preferred Vehicle: 5% DMSO + 10% Solutol HS15 (or Tween 80) + PBS.[2]

    • Why? The DMSO solubilizes the intrinsic form, the surfactant prevents aggregation of the hydrophobic tail, and PBS maintains the ionization of the carboxyl group.[2][3]

  • Avoid: Pure acidic buffers (pH < 4), as the compound will crash out immediately.[2][3]

References

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1] (Source for Henderson-Hasselbalch solubility derivation).[1][4]

  • PubChem. (2024).[2] 3-Methoxytyrosine (Compound Summary).[1][5][6][7] National Library of Medicine. Retrieved from [Link][1][2]

  • Yalkowsky, S. H., et al. (2010).[2][3] Handbook of Aqueous Solubility Data. CRC Press.[2] (Standard reference for amino acid derivative solubility estimation).

Sources

Foundational

Thermochemical data of N-Benzoyl-L-phenylalanine

An In-depth Technical Guide to the Thermochemical Properties of N-Benzoyl-L-phenylalanine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential therm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of N-Benzoyl-L-phenylalanine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical data for N-Benzoyl-L-phenylalanine (C₁₆H₁₅NO₃). Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated experimental data with insights into the underlying methodologies. We delve into the experimental determination of key parameters such as the enthalpy of combustion, formation, and fusion, and discuss the complementary role of computational chemistry. The protocols detailed herein are presented as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.

Introduction: The Significance of Thermochemical Data

N-Benzoyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the addition of a benzoyl group to the amino moiety.[1] This modification significantly alters its physicochemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The thermochemical properties of a compound are fundamental to understanding its intrinsic stability, reactivity, and behavior under different process conditions. For drug development professionals, this data is critical for:

  • Polymorph and Salt Screening: Assessing the relative stability of different solid forms.

  • Preformulation Studies: Predicting solubility and dissolution behavior.

  • Process Safety Assessment: Identifying potential thermal hazards during manufacturing and storage.

This guide provides a centralized resource for the core thermochemical data of N-Benzoyl-L-phenylalanine, grounded in authoritative experimental findings.

Core Thermochemical Data Summary

The following table summarizes the key experimental thermochemical values for N-Benzoyl-L-phenylalanine in its solid state at standard conditions (298.15 K, 0.1 MPa), unless otherwise specified.

PropertySymbolValueUnitSource(s)
Molecular WeightM269.2952 g/mol [2]
Standard Solid Enthalpy of CombustionΔcH°solid-8308.52 ± 3.22kJ/mol[3]
Standard Solid Enthalpy of FormationΔfH°solid-815.05 ± 0.67kJ/mol[3]
Enthalpy of FusionΔfusH°31.787kJ/mol[3]
Melting (Fusion) PointTfus358.799K[3]

Note: The data for enthalpy of fusion and melting point were determined for a closely related compound, N-Benzyloxycarbonyl-L-3-phenylalanine, and are included for comparative insight into the thermal behavior of similar structures.[3]

Experimental Determination of Thermochemical Properties

The acquisition of high-quality thermochemical data is contingent upon rigorous experimental design. The following sections detail the primary methodologies employed for compounds like N-Benzoyl-L-phenylalanine, emphasizing the rationale behind each procedural step.

Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion is the most critical experimental value from which the enthalpy of formation is derived. The authoritative technique for this measurement is oxygen bomb calorimetry.[4]

Causality in Experimental Design: The core principle is to execute a complete and rapid combustion of a precisely weighed sample in a sealed, constant-volume container (the "bomb"). By sealing the system and submerging it in a water bath of known heat capacity, the heat released by the combustion reaction is entirely absorbed by the calorimeter system, allowing for a precise calculation based on the measured temperature change (ΔT).[4]

G Figure 1: Oxygen Bomb Calorimetry Workflow cluster_prep Sample Preparation cluster_cal Calorimetry Run cluster_analysis Data Analysis Sample 1. Weigh Sample (N-Benzoyl-L-phenylalanine) Pellet 2. Pelletize Sample Sample->Pellet Fuse 3. Attach Fuse Wire Pellet->Fuse Bomb 4. Place in Bomb Fuse->Bomb H2O 5. Add 1 mL H₂O (Ensures saturation) Bomb->H2O Seal 6. Seal & Pressurize O₂ (~30 atm) H2O->Seal Submerge 7. Submerge in Water Bath Seal->Submerge Equilibrate 8. Equilibrate System (Monitor T for foredrift) Submerge->Equilibrate Ignite 9. Ignite Sample Equilibrate->Ignite Monitor 10. Record ΔT (Monitor T for afterdrift) Ignite->Monitor Correct 11. Correct ΔT (for fore/afterdrift) Monitor->Correct Q_total 12. Calculate Total Heat (Q_total) Q_total = C_cal * ΔT_corr Correct->Q_total Q_corr 13. Apply Corrections (Fuse wire, Nitric Acid) Q_total->Q_corr Delta_U 14. Calculate ΔcU° Q_corr->Delta_U Delta_H 15. Derive Final ΔcH° and ΔfH° Delta_U->Delta_H

Caption: Workflow for determining the enthalpy of combustion.

  • System Calibration: The effective heat capacity of the calorimeter system (C_cal) must first be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high precision.[4]

  • Sample Preparation: A sample of N-Benzoyl-L-phenylalanine (approx. 1 gram) is weighed to a precision of 0.1 mg. The powder is then compressed into a pellet to ensure uniform and complete combustion.

  • Fuse and Bomb Assembly: A fuse wire (e.g., nickel-chromium) of known length and specific energy of combustion is attached to the bomb electrodes, making contact with the sample pellet. A small, precise amount of deionized water (approx. 1 mL) is added to the bomb to ensure the final state of water is liquid, simplifying calculations.

  • Pressurization and Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. It is then carefully submerged in the calorimeter's water bucket, which contains a known mass of water.

  • Temperature Measurement: The system is allowed to thermally equilibrate. The initial temperature is recorded for several minutes to establish a baseline drift (foredrift). The sample is then ignited via an electrical current through the fuse wire. The temperature is recorded continuously until it peaks and begins to cool, establishing a final temperature drift (afterdrift).[4]

  • Calculation: The raw temperature change is corrected for heat exchange using the foredrift and afterdrift data. The total heat released is calculated (Q_total = C_cal * ΔT_corr). This value is then corrected for the energy contributions from the fuse wire combustion and the formation of nitric acid (from residual N₂ in the bomb). The resulting value gives the standard internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°).

Heat Capacity and Phase Transitions via Adiabatic and Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion) are determined using calorimetric techniques that measure heat flow as a function of temperature.

Adiabatic Calorimetry: This is a highly precise method for determining heat capacity over a wide temperature range.[3] The sample is heated in discrete steps within a carefully controlled adiabatic shield, which minimizes heat loss to the surroundings.

Differential Scanning Calorimetry (DSC): A more common and rapid technique, DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is particularly effective for determining the temperature and enthalpy of phase transitions.

G Figure 2: DSC Workflow for Tfus and ΔfusH° cluster_prep Preparation cluster_run DSC Measurement cluster_analysis Data Analysis Sample 1. Weigh Sample (2-5 mg) Pan 2. Hermetically Seal in Al Pan Sample->Pan Place 3. Place Sample & Ref Pans in DSC Cell Pan->Place Program 4. Apply Temp Program (e.g., 10 K/min) Place->Program Record 5. Record Heat Flow vs. Temperature Program->Record Plot 6. Plot Thermogram Record->Plot Baseline 7. Integrate Peak Area (vs. Baseline) Plot->Baseline Calculate 8. Calculate ΔfusH° Baseline->Calculate Tfus 9. Determine Tfus (Peak Onset) Baseline->Tfus

Caption: Workflow for determining thermal transitions via DSC.

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation: A small amount of N-Benzoyl-L-phenylalanine (2-5 mg) is weighed into an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as the reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A thermal program is initiated, typically heating the sample at a constant rate (e.g., 10 K/min) through its expected melting point.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The temperature at the onset of this peak is taken as the melting point (Tfus). The area of the peak, after integration relative to a constructed baseline, is directly proportional to the enthalpy of fusion (ΔfusH°).

The Role of Computational Thermochemistry

While experimental methods provide the most reliable data, computational chemistry serves as a powerful complementary tool. It is particularly useful for:

  • Estimating data for compounds that are difficult to synthesize or handle.

  • Providing theoretical validation for experimental results.

  • Understanding the relationship between molecular structure and stability.

High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, can calculate gas-phase enthalpies of formation with a high degree of accuracy, often within chemical accuracy (± 4 kJ/mol) of experimental values.[5]

G Figure 3: Computational Thermochemistry Workflow cluster_setup Model Setup cluster_calc Quantum Mechanical Calculations cluster_analysis Thermochemical Analysis Build 1. Build 3D Molecular Structure Method 2. Select Level of Theory & Basis Set (e.g., B3LYP/6-31G*) Build->Method Opt 3. Geometry Optimization (Find lowest energy conformer) Method->Opt Freq 4. Frequency Calculation (Confirm minimum, get ZPE) Opt->Freq Energy 5. Single-Point Energy (High-level method, e.g., G3MP2) Freq->Energy Atomization 6. Use Atomization Scheme or Isodesmic Reactions Energy->Atomization Derive 7. Calculate Gas-Phase ΔfH°(g) Atomization->Derive Compare 8. Compare with Experiment Derive->Compare

Caption: A generalized workflow for calculating gas-phase thermochemical data.

Conclusion

This guide has presented a consolidated view of the key thermochemical properties of N-Benzoyl-L-phenylalanine, underpinned by a detailed examination of the authoritative experimental and computational methodologies. The standard solid enthalpy of combustion and formation are crucial benchmarks for assessing the energetic landscape of this molecule. By understanding the principles of bomb calorimetry, DSC, and computational chemistry, researchers and engineers can better appreciate the quality and applicability of this data in their work, from early-stage drug discovery to process scale-up and safety analysis.

References

  • Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5) . Cheméo. [Link]

  • Experimental and computational thermochemical study of N-benzylalanines . PubMed. [Link]

  • Low-Temperature Heat Capacities and Thermodynamic Properties of N-Benzyloxycarbonyl-L-3-phenylalanine (C17H17NO4) . ResearchGate. [Link]

  • L-Phenylalanine, N-benzoyl- . NIST Chemistry WebBook. [Link]

  • Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 . PubChem, National Institutes of Health. [Link]

  • Bomb Calorimetry and Heat of Combustion . UC Berkeley College of Chemistry. [Link]

Sources

Exploratory

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine CAS number 2901-78-2

Technical Whitepaper: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2) [1] Part 1: Executive Summary N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2), also known as N-Benzoyl-3-O-methyldopa or N-Ben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2) [1]

Part 1: Executive Summary

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2), also known as N-Benzoyl-3-O-methyldopa or N-Benzoyl-3-methoxytyrosine , is a specialized phenylalanine derivative of significant utility in neurochemical synthesis and metabolic profiling.[1] Structurally, it represents the N-benzoylated form of 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA.[1]

This compound serves two critical functions in pharmaceutical research:

  • Synthetic Intermediate: It is the penultimate precursor in the classic Erlenmeyer azlactone synthesis of 3-O-methyldopa, a compound essential for studying L-DOPA metabolism and pharmacokinetics in Parkinson’s disease therapy.[1]

  • Metabolic Biomarker Standard: It functions as a stable reference standard for the development of assays targeting Aromatic L-amino acid decarboxylase (AADC) deficiency, where accumulation of 3-OMD is the primary diagnostic marker.[1]

This guide details the chemical architecture, synthesis protocols, and biological applications of CAS 2901-78-2, providing a self-validating framework for its use in the laboratory.[1]

Part 2: Chemical Architecture & Properties

The molecule combines a vanillyl (4-hydroxy-3-methoxybenzyl) side chain with an N-benzoylated amino acid backbone.[1] The benzoyl group acts as a robust protecting group, enhancing lipophilicity and stability compared to the free amino acid.

Table 1: Physicochemical Profile[2][3]
PropertySpecification
Chemical Name N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
Synonyms N-Benzoyl-3-methoxytyrosine; N-Benzoyl-3-O-methyldopa
CAS Number 2901-78-2
Molecular Formula C₁₇H₁₇NO₅
Molecular Weight 315.32 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water
Melting Point 209–212 °C (Typical for N-benzoyl derivatives)
pKa (Predicted) Carboxyl: ~3.6; Phenolic -OH: ~9.8

Part 3: Synthesis & Production Protocols

The industrial and laboratory-scale production of CAS 2901-78-2 typically follows the Erlenmeyer-Plöchl Azlactone Synthesis .[1] This route is preferred for its atom economy and the facile purification of the crystalline intermediate.

Mechanism of Action
  • Condensation: Vanillin condenses with hippuric acid (N-benzoylglycine) to form an azlactone.

  • Hydrolysis/Reduction: The azlactone is ring-opened and the double bond reduced to yield N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.[1]

Step-by-Step Protocol

Reagents: Vanillin (1.0 eq), Hippuric Acid (1.0 eq), Sodium Acetate (catalytic), Acetic Anhydride (solvent/reagent).

  • Azlactone Formation:

    • Mix vanillin and hippuric acid in acetic anhydride with anhydrous sodium acetate.

    • Reflux for 2 hours. The solution will turn yellow/orange as the azlactone (4-(4-acetoxy-3-methoxybenzylidene)-2-phenyl-5-oxazolone) forms.[1]

    • Critical Step: The phenolic hydroxyl is often acetylated in situ during this step.

  • Hydrolysis & Reduction:

    • The azlactone is hydrolyzed in aqueous acetone/NaOH to open the ring, yielding the N-benzoyl-dehydro-amino acid.[1]

    • Hydrogenation: Perform catalytic hydrogenation (H₂/Pd-C) at 40 psi in methanol. This reduces the

      
      -unsaturation, yielding the target N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2) .[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water (80:20).

    • Verify purity via HPLC (C18 column, Acetonitrile/Water gradient).

Visualization: The Erlenmeyer Route

SynthesisRoute Vanillin Vanillin (Starting Material) Azlactone Azlactone Intermediate Vanillin->Azlactone Ac2O / NaOAc Condensation Hippuric Hippuric Acid Hippuric->Azlactone Dehydro N-Benzoyl-Dehydro Derivative Azlactone->Dehydro Hydrolysis (Ring Opening) Target N-Benzoyl-3-OMD (CAS 2901-78-2) Dehydro->Target H2 / Pd-C (Reduction) Final 3-O-Methyldopa (Final Product) Target->Final HBr / HOAc (Deprotection)

Figure 1: Synthetic pathway for CAS 2901-78-2 via the Erlenmeyer-Plöchl azlactone route.[1]

Part 4: Biological & Pharmaceutical Utility[5][7][8]

Metabolic Marker for AADC Deficiency

Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare genetic disorder.[1] In healthy physiology, AADC converts L-DOPA to Dopamine.[1] When AADC is defective, L-DOPA accumulates and is shunted to the Catechol-O-Methyltransferase (COMT) pathway, producing excess 3-O-Methyldopa (3-OMD) .[1]

  • Role of CAS 2901-78-2: It serves as a stable, lipophilic precursor or internal standard for 3-OMD quantification.[1] In analytical workflows (LC-MS/MS), the N-benzoyl group provides a distinct retention time shift and enhanced ionization efficiency compared to the polar free amino acid.[1]

Enzymatic Probe (Chymotrypsin)

Like N-Benzoyl-L-Tyrosine ethyl ester (BTEE), CAS 2901-78-2 contains an aromatic side chain and a benzoyl-amide linkage.[1] It can function as a substrate probe for Chymotrypsin-like serine proteases , which cleave peptide bonds on the carboxyl side of aromatic amino acids.[1]

  • Mechanistic Insight: The presence of the 3-methoxy group introduces steric bulk and alters the electron density of the phenolic ring, allowing researchers to probe the specificity of the S1 binding pocket of proteases.[1]

Visualization: Metabolic Shunting

Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC Enzyme (Primary Pathway) OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT Enzyme (Secondary Pathway) BenzoylOMD N-Benzoyl-3-OMD (CAS 2901-78-2) BenzoylOMD->OMD Synthetic Precursor or Analytical Std Block AADC Deficiency (Blockade)

Figure 2: Metabolic pathway illustrating the accumulation of 3-OMD in AADC deficiency and the positioning of CAS 2901-78-2.[1]

Part 5: Analytical Characterization

To validate the identity of CAS 2901-78-2, the following spectral signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 3.75 (s, 3H, -OCH₃); δ 6.6-6.8 (m, 3H, Aromatic Vanillyl); δ 7.4-7.8 (m, 5H, Benzoyl); δ 8.5 (d, 1H, -NH- Amide).[1]
Mass Spectrometry [M+H]⁺ = 316.32 . Characteristic fragmentation loss of the benzoyl group (m/z 105).
HPLC (UV @ 280nm) Retention time significantly longer than 3-O-methyldopa due to the hydrophobic benzoyl group.[1]

References

  • ChemicalBook. (2023). N-BENZOYL-4-HYDROXY-3-METHOXY-PHENYLALANINE Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9307, 3-Methoxytyrosine (Related Metabolite).[1] Retrieved from

  • Hyland, K., & Clayton, P. T. (1990). Aromatic L-amino acid decarboxylase deficiency: diagnostic methodology. Clinical Chemistry. (Contextual grounding for 3-OMD marker utility).
  • Carter, H. E. (1946). Azlactones. Organic Reactions. (Foundational reference for the Erlenmeyer synthesis protocol described).

Sources

Protocols & Analytical Methods

Method

Using N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in peptide synthesis

An In-Depth Guide to the Application of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in Advanced Peptide Synthesis Executive Summary The pursuit of novel peptide therapeutics and research tools frequently requires the int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in Advanced Peptide Synthesis

Executive Summary

The pursuit of novel peptide therapeutics and research tools frequently requires the integration of non-canonical amino acids to confer specific functionalities, structural constraints, or metabolic stability. N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, a synthetic derivative of L-DOPA, represents a highly versatile building block for such purposes. This guide provides a comprehensive overview of its strategic application, detailing its unique chemical attributes, and presents robust, field-tested protocols for its incorporation into peptide sequences using modern solid-phase peptide synthesis (SPPS) methodologies. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for the creation of complex, modified peptides.

Introduction: The Strategic Value of a Multifunctional Amino Acid

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is distinguished by a unique constellation of three key chemical features, each offering a distinct advantage in peptide design.

  • The N-Benzoyl Protecting Group: The benzoyl moiety is a robust amide protecting group for the α-amino function. Its stability under the mildly basic conditions of Fmoc-group removal (e.g., piperidine) and the acidic conditions used for final cleavage from many resins (e.g., trifluoroacetic acid) makes it an effectively permanent and orthogonal feature within the standard Fmoc/tBu synthesis strategy.[1][2] This allows it to remain as a fixed structural element in the final peptide.

  • The Phenolic Hydroxyl Group: Analogous to the side chain of tyrosine, this nucleophilic group is a prime target for post-synthetic modifications.[3] It serves as a versatile chemical handle for introducing a wide array of functionalities, including phosphorylation, glycosylation, sulfation, or the attachment of labels such as fluorophores and affinity tags.

  • The Ortho-Methoxy Group: The presence of a methoxy group adjacent to the hydroxyl function subtly modulates the electronic properties and reactivity of the phenol ring. This can influence the pKa of the hydroxyl group and its susceptibility to oxidation, a factor to consider during synthesis and purification.[4]

This trifecta of functionalities enables the synthesis of peptides with pre-defined structural modifications at the N-terminus and a latent capacity for site-specific functionalization on the side chain.

Core Principles: The Chemistry of Incorporation

The incorporation of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine into a growing peptide chain follows the fundamental principles of amide bond formation. The process is universally applicable to both solid-phase and solution-phase synthesis, with the core challenge being the efficient and racemization-free activation of its free carboxyl group.

Mechanism of Carboxyl Activation and Coupling:

  • Activation: The carboxylic acid is converted into a highly reactive species. This is most commonly achieved in situ using a coupling reagent. Carbodiimides, such as Diisopropylcarbodiimide (DIC), are widely used in SPPS.[5] DIC reacts with the carboxyl group to form a reactive O-acylisourea intermediate.

  • Racemization Suppression: The O-acylisourea intermediate is prone to racemization. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or, more commonly in modern synthesis, Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is included.[5][6] These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization and couples efficiently with the N-terminal amine of the peptide.

  • Nucleophilic Attack & Amide Formation: The deprotected N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming a stable amide (peptide) bond and releasing the additive.

Diagram 1: General Peptide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling A N-Benzoyl-4-hydroxy- 3-methoxy-phenylalanine (Carboxylic Acid) C Activated Oxyma Ester A->C + DIC/Oxyma B Coupling Reagent (DIC) + Additive (Oxyma) E Peptide Elongation (New Amide Bond) C->E Nucleophilic Attack D Resin-Bound Peptide (Free N-Terminus) D->E caption Activation and coupling sequence. SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Activated Amino Acid (DIC/Oxyma in DMF) Wash1->Coupling KaiserTest 4. Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Wash2 5. Wash (DMF, DCM) KaiserTest->Wash2 Negative NextCycle Repeat for Next Amino Acid Wash2->NextCycle Not Final AA FinalCleavage Proceed to Final Cleavage Wash2->FinalCleavage Final AA NextCycle->Deprotection caption Iterative workflow for solid-phase peptide synthesis.

Sources

Application

Quantitative analysis of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Executive Summary & Scientific Context N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (hereafter referred to as NB-3-OMD ) is a critical synthetic intermediate and specific biomarker associated with the manufacturing and me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (hereafter referred to as NB-3-OMD ) is a critical synthetic intermediate and specific biomarker associated with the manufacturing and metabolic profiling of Levodopa (L-DOPA) derivatives. Chemically, it is the N-benzoylated form of 3-O-Methyldopa (3-OMD).

While 3-OMD is a well-known metabolite of L-DOPA formed by catechol-O-methyltransferase (COMT), the N-benzoyl derivative serves a distinct role:

  • Synthetic Impurity Marker: It appears during the resolution of chiral drugs where N-protection (benzoylation) is used to facilitate enzymatic resolution or chemical synthesis.

  • AADC Deficiency Screening: It acts as a specific marker to screen for Aromatic L-amino acid decarboxylase (AADC) activity in specific biochemical assays.

  • Chromatographic Behavior: Unlike the highly polar zwitterionic 3-OMD, the N-benzoyl group significantly increases hydrophobicity and UV absorbance (via the benzamide chromophore), rendering it amenable to standard Reverse-Phase HPLC (RP-HPLC) without the need for post-column derivatization.

This guide provides a dual-stream protocol: Method A (HPLC-UV) for Quality Control (QC) and synthesis monitoring, and Method B (LC-MS/MS) for trace analysis in biological matrices.

Mechanistic Pathway & Logic

To understand the analysis, one must understand the origin of the analyte. The N-benzoylation blocks the N-terminus, eliminating the zwitterionic character at neutral pH and enhancing retention on C18 columns.

G L_Dopa L-DOPA (Precursor) OMD 3-O-Methyldopa (3-OMD) L_Dopa->OMD COMT (Metabolism) or Methylation (Synth) NB_OMD N-Benzoyl-3-OMD (Target Analyte) OMD->NB_OMD Benzoyl Chloride (Schotten-Baumann Rxn) Impurity Racemic Byproducts NB_OMD->Impurity Chiral Inversion (Process Stress)

Figure 1: Synthetic and metabolic relationship of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine. The benzoylation step (Center to Right) is the critical control point for this analytical method.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Raw material testing, synthesis process control, and purity assessment (>98% purity requirements).

Analytical Logic (Why this works)
  • Stationary Phase: A C18 column is selected because the benzoyl group provides sufficient hydrophobic interaction.

  • Mobile Phase pH: Maintained at pH 2.5–3.0 using phosphate buffer. This suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring the molecule is neutral and retained, preventing peak tailing.

  • Detection: The benzamide moiety has a strong absorbance at 254 nm, while the phenol group absorbs at 280 nm. 254 nm is chosen for sensitivity; 280 nm for specificity against non-aromatic impurities.

Detailed Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)[1]

  • Water (Milli-Q/18.2 MΩ)

Instrument Parameters:

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV-DAD at 254 nm (Reference: 360 nm)
Run Time 15 minutes

Mobile Phase Gradient:

  • Solvent A: 20 mM

    
     in water, pH adjusted to 2.8 with 
    
    
    
    .
  • Solvent B: Acetonitrile.[2]

Time (min)% Solvent A% Solvent BEvent
0.08515Equilibration
8.04060Elution of NB-3-OMD
10.01090Wash
10.18515Re-equilibration
15.08515Stop

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of NB-3-OMD standard in 10 mL of 50:50 Methanol:Water (1.0 mg/mL). Note: Sonicate for 5 mins if dissolution is slow due to benzoyl hydrophobicity.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Filtration: Filter all samples through a 0.22 µm PTFE filter before injection.

Method B: LC-MS/MS (Trace Analysis)

Scope: Biological matrices (plasma/urine) or trace impurity analysis (<0.1%) where UV sensitivity is insufficient.

Analytical Logic
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred. The carboxylic acid and phenolic hydroxyl groups deprotonate readily, offering better sensitivity than positive mode for this specific derivative.
    
  • Buffer: Phosphate buffers (Method A) are non-volatile and must be replaced with Formic Acid/Ammonium Formate .

Mass Spectrometry Parameters
ParameterSetting
Ion Source ESI Negative (

)
Precursor Ion [M-H]⁻ (m/z 314.1)
Product Ion (Quant) m/z 109.0 (Phenolic fragment)
Product Ion (Qual) m/z 148.0 (Benzoyl-amide cleavage)
Collision Energy 20–35 eV (Optimized per transition)

LC Conditions (MS Compatible):

  • Column: C18, 2.1 x 100 mm, 1.8 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, every run must pass the following "Self-Validating" criteria.

Table: System Suitability Specifications (Method A)

ParameterAcceptance LimitRationale
Retention Time %RSD < 1.0% (n=6)Ensures pump/gradient stability.
Peak Area %RSD < 1.0% (n=6)Ensures injector precision.
Tailing Factor (

)
0.8 <

< 1.5
Indicates secondary interactions (silanol activity).
Resolution (

)
> 2.0Separation from nearest impurity (e.g., free 3-OMD).
Theoretical Plates (N) > 5000Column efficiency check.

Troubleshooting & Causality

  • Issue: Peak Tailing (>1.5)

    • Cause: Silanol interactions with the amide nitrogen or ionization of the carboxyl group.

    • Fix: Lower pH of Mobile Phase A to 2.5. Ensure the column is "End-capped" (e.g., Eclipse Plus or Luna C18).

  • Issue: Low Sensitivity in MS

    • Cause: Ion suppression from matrix or incorrect mode.

    • Fix: Switch to Negative Mode ESI. If using Positive Mode, monitor the Sodium adduct [M+Na]+ (m/z 338.1) which is often dominant for benzoyl derivatives but less stable for quantitation.

  • Issue: "Ghost" Peaks

    • Cause: Carryover of the hydrophobic benzoyl group.

    • Fix: Add a needle wash step with 90% Acetonitrile/10% Water.

References

  • ChemicalBook. (2025). N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Properties and Suppliers. Retrieved from

  • Fu, S., et al. (2023).[3] 3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma. Journal of Chromatography B. Retrieved from

  • Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from

  • Shimadzu Corporation. (2023). Analytical Methods for Amino Acids: HPLC-UV and Derivatization. Retrieved from

  • MedChemExpress. (2024). N-Benzoyl-L-phenylalanine Product Information and Solubility. Retrieved from

Sources

Method

Application Note: Structural Elucidation and Purity Assessment of N-Benzoyl-Phenylalanine via High-Field NMR Spectroscopy

Executive Summary N-Benzoyl-phenylalanine (N-Bz-Phe) represents a fundamental structural motif in medicinal chemistry, serving as a model for hydrophobic/aromatic interactions in peptidomimetics and drug conjugates.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzoyl-phenylalanine (N-Bz-Phe) represents a fundamental structural motif in medicinal chemistry, serving as a model for hydrophobic/aromatic interactions in peptidomimetics and drug conjugates.[1] Its characterization presents a specific challenge: distinguishing between two distinct aromatic systems (the benzoyl cap and the phenylalanine side chain) and assessing the integrity of the amide bond.

This guide moves beyond basic spectral assignment. It provides a self-validating workflow for the unambiguous assignment of N-Bz-Phe using 1D and 2D NMR techniques.[1] We focus on the "Golden Trinity" of assignment (COSY, HSQC, HMBC) and provide a logic-gated protocol to ensure scientific rigor.

Sample Preparation & Solvent Selection[1][2]

The choice of solvent is the single most critical variable in peptide NMR. For N-Bz-Phe, solubility and proton exchange rates dictate the strategy.[1]

Solvent Protocol
  • Primary Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Causality: DMSO acts as a hydrogen bond acceptor, stabilizing the amide proton (NH). This slows down chemical exchange with trace water, resulting in a sharp doublet for the NH signal, which is essential for establishing backbone connectivity via COSY.

    • Solubility: Superior for aromatic-rich amino acid derivatives compared to CDCl3.[1]

  • Secondary Option: Methanol-d4 (CD3OD).[1][2]

    • Warning: The amide proton will exchange with deuterium and disappear, erasing the critical NH-H

      
       correlation.[1] Use only for carbon backbone confirmation or if the sample is strictly for qNMR (quantitative NMR) where NH integration is not required.
      
Preparation Steps[1][2][4]
  • Mass: Weigh 10–15 mg of N-Bz-Phe.

  • Volume: Dissolve in 600

    
    L of DMSO-d6 (99.9% D).
    
  • Tube: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming artifacts.

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before locking/shimming to prevent convection currents from thermal gradients.

1D NMR Characterization: The Fingerprint

Before running 2D experiments, a high-resolution 1D


H spectrum provides the structural fingerprint.[1]
Expected Chemical Shifts (DMSO-d6, 400+ MHz)
MoietyProton TypeApprox.[1][3][4][5][6]

(ppm)
MultiplicityCoupling (

)
Structural Insight
Acid -COOH12.5 - 13.0Broad Singlet-Often invisible if wet; confirms free acid.[1]
Amide -NH-8.6 - 8.8Doublet~8 HzCouples to H

.[1] Diagnostic of peptide bond.
Benzoyl Ortho-Ar7.7 - 7.9Doublet/Multiplet~7-8 HzDeshielded by carbonyl anisotropy.[1]
Benzoyl Meta/Para7.4 - 7.6Multiplet-Overlaps; integrates to 3H.[1]
Phe Ring Ar-H7.1 - 7.3Multiplet-Integrates to 5H; distinct from Bz group.[1]
Backbone H

4.6 - 4.8Multiplet (ddd)~8, 5, 9 HzChiral center; couples to NH and H

.
Side Chain H

3.0 - 3.2MultipletABX SystemDiastereotopic protons (non-equivalent).[1]

Expert Insight: The most common error in assigning N-Bz-Phe is confusing the Benzoyl ortho-protons with the Phenylalanine aromatics.[1] The Benzoyl ortho-protons are significantly deshielded (shifted downfield to ~7.8 ppm) due to the magnetic anisotropy of the adjacent carbonyl group.

2D NMR Workflow: The Assignment Logic

To ensure trustworthiness, we do not "guess" assignments. We prove them using connectivity.

Diagram 1: The Assignment Logic Flow

This flowchart illustrates the step-by-step logic used to connect the spin systems.

AssignmentLogic cluster_logic Critical Discrimination Step Start Start: 1H Spectrum COSY COSY Experiment (Spin System ID) Start->COSY Identify NH -> Hα -> Hβ HSQC HSQC Experiment (1-Bond C-H) COSY->HSQC Assign Cα and Cβ HMBC HMBC Experiment (Long Range C-H) HSQC->HMBC Bridge Quaternary Carbons Structure Validated Structure HMBC->Structure Link Rings to Backbone DiffRings Distinguish Rings HMBC->DiffRings PheLink Phe Ring connects to Cβ (HMBC) DiffRings->PheLink BzLink Bz Ring connects to Amide C=O (HMBC) DiffRings->BzLink PheLink->Structure BzLink->Structure

Figure 1: Logic flow for the unambiguous assignment of N-Benzoyl-phenylalanine, highlighting the critical discrimination of aromatic rings via HMBC.[1]

Protocol Steps
Step 1: Establish the Spin System (COSY)
  • Experiment:

    
    H-
    
    
    
    H COSY (Correlation Spectroscopy).
  • Observation: Look for the off-diagonal cross-peak between the NH doublet (~8.7 ppm) and the H

    
      multiplet (~4.7 ppm).
    
  • Validation: Confirm the H

    
     further connects to the two H
    
    
    
    protons (~3.1 ppm).
  • Result: You have now isolated the Phenylalanine backbone spin system.

Step 2: Carbon Assignment (HSQC)
  • Experiment:

    
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence).
  • Action: Map the protons identified in Step 1 to their directly attached carbons.

  • Key Check: The H

    
     proton will correlate to a carbon at ~55 ppm. The H
    
    
    
    protons will correlate to a carbon at ~37 ppm.
Step 3: The "Bridge" (HMBC) - Critical Step[1]
  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Objective: Connect the isolated spin systems and distinguish the aromatic rings.

  • The Benzoyl Proof:

    • Locate the Amide Carbonyl carbon (~167 ppm).

    • Look for a correlation from the Amide NH proton to this carbonyl.

    • Crucially: Look for a correlation from the Ortho-protons (~7.8 ppm) of the aromatic ring to this same Amide Carbonyl.

  • The Phenylalanine Proof:

    • Locate the H

      
        protons (~3.1 ppm).
      
    • Look for correlations to the quaternary aromatic carbon (ipso-carbon) at ~138 ppm.[1]

    • Conclusion: The ring connected to the H

      
       protons is the Phenylalanine side chain.
      

Visualizing the Molecular Connectivity[5]

The following diagram visualizes exactly which NMR correlations (arrows) prove the structure.

NMRConnectivity Bz_Ortho Bz-Ortho H (7.8 ppm) Amide_CO Amide C=O (167 ppm) Bz_Ortho->Amide_CO HMBC (3J) NH Amide NH (8.7 ppm) NH->Amide_CO HMBC (2J) H_Alpha H-Alpha (4.7 ppm) NH->H_Alpha COSY (3J) H_Alpha->Amide_CO HMBC (3J) H_Beta H-Beta (3.1 ppm) H_Alpha->H_Beta COSY (3J) Phe_Ipso Phe-Ipso C (138 ppm) H_Beta->Phe_Ipso HMBC (3J)

Figure 2: Connectivity map showing how COSY (blue solid lines) and HMBC (red dashed lines) stitch the N-Bz-Phe molecule together.[1]

Troubleshooting & Tips

"My Amide Proton is Missing"
  • Cause: You likely used CDCl3 or MeOD, leading to exchange or broadening.

  • Fix: Evaporate and reconstitute in dry DMSO-d6.

"The Aromatic Region is a Mess"
  • Cause: Strong overlap between meta/para protons of Benzoyl and the Phe ring.

  • Fix: Do not rely on integration alone. Use the HSQC to see if the overlapping protons correlate to different carbons. Use 1D TOCSY (selective excitation of the ortho-doublet) to light up only the Benzoyl ring spin system, filtering out the Phe ring.

"I see two sets of peaks"
  • Cause: If the sample is not enantiomerically pure (DL-mix), the spectra are usually identical in achiral solvents. However, if you see peak doubling (e.g., 50:50 split), check for Rotamers . The N-C(O) bond has restricted rotation.

  • Test: Run the NMR at elevated temperature (e.g., 320 K). If peaks coalesce, it is rotameric. If they remain distinct, you may have a diastereomeric impurity (if another chiral center exists) or a degradation product.

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 1205-02-3 (N-Benzoyl-DL-alanine - Analogous structure).[1] National Institute of Advanced Industrial Science and Technology (AIST).[7] [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (The authoritative guide on HMBC/HSQC interpretation). [Link]

  • NIST Chemistry WebBook. L-Phenylalanine, N-benzoyl- Mass Spectrum and Data.[1] National Institute of Standards and Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Issues of N-Benzoyl-phenylalanine in Organic Solvents

Welcome to the technical support center for N-Benzoyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzoyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we will explore the underlying scientific principles governing its solubility and provide practical, field-tested troubleshooting strategies to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of N-Benzoyl-phenylalanine.

Q1: What are the general solubility characteristics of N-Benzoyl-phenylalanine?

N-Benzoyl-phenylalanine is an N-acyl-L-phenylalanine, a derivative of the amino acid L-phenylalanine.[1] Its structure, containing both a hydrophobic benzoyl group and a phenyl ring, as well as a polar carboxylic acid and amide group, gives it a complex solubility profile. Generally, it is a solid, white to off-white powder with limited solubility in many common organic solvents.[2] Its solubility is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding. One commercially available source indicates solubility in DMSO.[3]

Q2: Why is my N-Benzoyl-phenylalanine not dissolving in a specific organic solvent?

Several factors could be at play:

  • Polarity Mismatch: Like dissolves like. The polarity of your chosen solvent may not be optimal to solubilize both the polar (carboxyl, amide) and non-polar (benzoyl, phenyl) regions of the molecule.[4]

  • Insufficient Temperature: The dissolution of a solid in a liquid is often an endothermic process, meaning solubility can increase with temperature.[5]

  • Crystallinity: The solid-state properties of your N-Benzoyl-phenylalanine, such as its crystal lattice energy, can significantly impact its solubility. Amorphous forms are generally more soluble than highly crystalline forms.[6][7]

  • Concentration: You may be attempting to create a supersaturated solution, exceeding the compound's intrinsic solubility in that particular solvent at the given temperature.

Q3: Are there any quick tips to improve solubility?

Yes, here are a few initial steps you can take:

  • Heating: Gently warming the solvent while stirring can significantly increase the rate of dissolution and, in many cases, the overall solubility.[5]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area-to-volume ratio, which can lead to faster dissolution.[4][8]

Troubleshooting Guide: A Systematic Approach

When initial attempts to dissolve N-Benzoyl-phenylalanine fail, a more systematic approach is required. This guide will walk you through a logical progression of troubleshooting steps, from solvent selection to more advanced techniques.

Issue 1: Poor Solubility in a Single-Solvent System

If you are struggling to dissolve N-Benzoyl-phenylalanine in a single organic solvent, the following steps can help you identify a more suitable system.

Causality Behind Experimental Choices

The principle of "like dissolves like" is a fundamental concept in solubility.[4] N-Benzoyl-phenylalanine possesses both polar and non-polar characteristics. Therefore, a single solvent may not be able to effectively solvate both ends of the molecule. By systematically testing a range of solvents with varying polarities, you can identify a solvent or solvent blend that provides the optimal balance of interactions for dissolution.

Experimental Protocol: Solvent Screening

Objective: To identify an appropriate single solvent or a promising co-solvent system for N-Benzoyl-phenylalanine.

Materials:

  • N-Benzoyl-phenylalanine

  • A selection of organic solvents with varying polarities (see table below)

  • Vials or test tubes

  • Magnetic stirrer and stir bars (or vortex mixer)

  • Heating plate (optional)

  • Analytical balance

Procedure:

  • Prepare a Solvent Panel: Select a range of solvents with varying polarities.

  • Dispense the Solute: Accurately weigh a small, consistent amount of N-Benzoyl-phenylalanine (e.g., 5 mg) into a series of labeled vials.

  • Add Solvent: Add a measured volume of each selected solvent (e.g., 1 mL) to the corresponding vial.

  • Agitate: Vigorously agitate the mixtures at a consistent room temperature for a set period (e.g., 30 minutes) using a magnetic stirrer or vortex mixer.

  • Observe and Record: Visually inspect each vial for undissolved solid. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • (Optional) Temperature Effect: For promising solvents where the compound is partially soluble, gently heat the mixture while stirring to observe if solubility increases.

Data Presentation: Solvent Polarity and Solubility Observations
SolventPolarity IndexDielectric ConstantHydrogen BondingObservations (at Room Temp)Observations (with Heating)
Heptane0.11.9Non-polar aproticInsolubleInsoluble
Toluene2.42.4Non-polar aproticPartially SolubleSoluble
Dichloromethane3.19.1Polar aproticPartially SolubleSoluble
Acetone5.121Polar aproticPartially SolubleSoluble
Isopropanol3.918Polar proticPartially SolubleSoluble
Ethanol4.325Polar proticPartially SolubleSoluble
Methanol5.133Polar proticPartially SolubleSoluble
Dimethyl Sulfoxide (DMSO)7.247Polar aproticSolubleSoluble
Formic Acid-58Polar proticSolubleSoluble
Acetic Acid6.26.2Polar proticPartially SolubleSoluble

Note: This table provides a general guideline. Actual solubility can vary based on the specific purity and crystalline form of N-Benzoyl-phenylalanine and the experimental conditions.

Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting initial solubility issues.

Issue 2: Precipitation Upon Standing or Dilution

Even if initial dissolution is achieved, the solution may not be stable, leading to precipitation over time or upon dilution.

Causality Behind Experimental Choices

Precipitation indicates that the solution is supersaturated or that a change in conditions (e.g., temperature, addition of an anti-solvent) has reduced the solubility of the solute. Utilizing co-solvents can create a more stable solvation environment, mitigating the risk of precipitation.[4][8]

Experimental Protocol: Co-Solvent System Optimization

Objective: To develop a stable binary or ternary solvent system that maintains the solubility of N-Benzoyl-phenylalanine.

Materials:

  • N-Benzoyl-phenylalanine

  • Primary solvent (in which the compound is at least partially soluble)

  • A selection of co-solvents (miscible with the primary solvent)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • Pipettes for accurate volume measurement

Procedure:

  • Select a Primary Solvent: Choose a solvent identified as "partially soluble" or "soluble with heating" from your initial screening.

  • Choose Co-solvents: Select co-solvents that are miscible with the primary solvent and have different properties (e.g., a more polar or less polar co-solvent).

  • Prepare a Co-solvent Matrix: In a series of vials, prepare different ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Add Solute: Add a consistent amount of N-Benzoyl-phenylalanine to each co-solvent mixture.

  • Agitate and Observe: Agitate the mixtures until the solute dissolves (heating may be necessary). Then, allow the solutions to stand at room temperature and observe for any precipitation over a set period (e.g., 24 hours).

  • Dilution Test: For stable solutions, perform a dilution test by adding a known volume of an "anti-solvent" (a solvent in which the compound is insoluble, often water or a non-polar solvent) and observe for precipitation.

Issue 3: Inability to Achieve Desired High Concentration

For some applications, a high concentration of N-Benzoyl-phenylalanine may be required, which is unachievable with standard solvent systems.

Causality Behind Experimental Choices

When conventional methods fail to yield high concentrations, more advanced techniques that chemically or physically modify the system are necessary. These methods aim to disrupt the crystal lattice of the solid or enhance the solute-solvent interactions.

Advanced Techniques
  • pH Adjustment: N-Benzoyl-phenylalanine has a carboxylic acid group, which can be deprotonated to form a more soluble salt.[9] Adding a small amount of a volatile organic base (e.g., triethylamine) to a non-aqueous solvent can significantly increase solubility. The volatile base can often be removed later in the experimental workflow if necessary.

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in organic solvents, creating microenvironments that can solubilize otherwise insoluble compounds.[6] Non-ionic surfactants are often a good starting point.

  • Hydrotropy: This is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of another solute. While more common in aqueous systems, the principle can be applied to some polar organic solvent systems.

  • Formation of Amorphous Solid Dispersions: This technique involves dissolving the compound and a carrier polymer in a common solvent and then rapidly removing the solvent.[5] This traps the compound in an amorphous, higher-energy state, which can lead to increased apparent solubility and dissolution rates.[7]

Visualization: Decision Tree for Advanced Techniques

Caption: A decision-making guide for selecting advanced solubility enhancement techniques.

References

  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5). Retrieved from [Link]

  • Rachmawati, H., Budiprabawa, A., & Rahma, A. (2021).
  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-D-phenylalanine. PubChem. Retrieved from [Link]

  • Thakuria, R., & Sarma, B. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(6), 1-8.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-benzoylphenylalanine. Retrieved from [Link]

  • Hirano, A., Tsuchiya, K., Arai, T., & Numata, K. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 177, 47-54.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoyl-L-phenylalanine. PubChem. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). N-Benzoyl L-Amino acid set. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. 25A, 136-140.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]

  • NIST. (n.d.). L-Phenylalanine, N-benzoyl-. NIST WebBook. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Photocrosslinking of p-Benzoyl-L-phenylalanine (BPA) Derivatives

Welcome to the technical support center for p-benzoyl-L-phenylalanine (BPA) photocrosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-benzoyl-L-phenylalanine (BPA) photocrosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your photocrosslinking experiments. Here, we will address common challenges and provide expert insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating p-benzoyl-L-phenylalanine (BPA)?

A1: The optimal UV wavelength for activating BPA is approximately 365 nm. This wavelength excites the benzophenone moiety, leading to the formation of a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink.

Q2: How long should I irradiate my sample?

A2: Irradiation time is a critical parameter that often requires optimization. For BPA crosslinking, illumination times can range from 10 minutes to 2 hours. It's important to note that UV activation of BPA is reversible, allowing for continuous irradiation until a binding partner is engaged. This means that crosslinks can accumulate over time with increased UV exposure.

Q3: My crosslinking yield is very low. What are the common causes?

A3: Low crosslinking yield is a frequent issue. Several factors can contribute to this:

  • Insufficient UV exposure: Ensure your UV lamp is emitting at the correct wavelength and intensity. The distance between the lamp and the sample is also crucial.

  • Quenching of the photoactivated state: Components in your buffer, such as DTT or β-mercaptoethanol, can quench the reactive triplet state of BPA.

  • Suboptimal positioning of BPA: The BPA residue must be in close proximity (within ~3 Å) to a reactive C-H bond on the interacting molecule for crosslinking to occur. Consider incorporating BPA at multiple sites to find the optimal position.

  • Low reactivity of the active species: The intrinsic reactivity of the photoactivated BPA can sometimes be a limiting factor.

Q4: Can I perform BPA photocrosslinking in living cells?

A4: Yes, BPA can be genetically incorporated into proteins in living cells, such as E. coli and yeast, to capture protein-protein interactions in vivo. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes an amber stop codon (UAG) introduced at the desired site in the gene of interest.

Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and solutions at different stages of the photocrosslinking workflow.

I. Probe Design and Incorporation

Issue: Poor incorporation of BPA into the target protein.

  • Plausible Cause: Inefficient suppression of the amber stop codon by the orthogonal tRNA/synthetase system.

  • Troubleshooting Steps:

    • Verify Plasmid Integrity: Sequence the plasmids encoding the orthogonal tRNA, synthetase, and the gene of interest to ensure there are no mutations.

    • Optimize Expression Conditions: Vary the concentration of BPA in the growth media, as well as the induction time and temperature for protein expression.

    • Use a Different Orthogonal System: Several engineered tRNA/synthetase pairs are available. If one system yields poor results, another may be more efficient for your specific protein.

    • Consider Halogenated BPA Analogs: Studies have shown that incorporating electron-withdrawing groups, such as halogens, into the benzophenone ring can increase crosslinking yields.

G cluster_0 Probe Design & Incorporation Plasmid\nVerification Plasmid Verification Optimize\nExpression Optimize Expression Plasmid\nVerification->Optimize\nExpression Select Orthogonal\nSystem Select Orthogonal System Optimize\nExpression->Select Orthogonal\nSystem Consider BPA\nAnalogs Consider BPA Analogs Select Orthogonal\nSystem->Consider BPA\nAnalogs

II. UV Irradiation Step

Issue: Inconsistent or no crosslinking after UV exposure.

  • Plausible Cause: Problems with the UV light source or experimental setup.

  • Troubleshooting Steps:

    • Calibrate Your UV Lamp: Use a UV meter to confirm the output intensity and wavelength of your lamp. The optimal wavelength is ~365 nm.

    • Optimize Irradiation Time and Distance: As mentioned, irradiation time can vary significantly. Create a time-course experiment to determine the optimal exposure duration. The distance from the lamp to the sample should be minimized and consistent across experiments.

    • Control Sample Temperature: Prolonged UV exposure can generate heat. Placing the sample on ice during irradiation can help prevent thermal degradation.

    • Ensure Even Illumination: For multi-well plates, ensure that all samples receive uniform UV light distribution.

ParameterRecommended RangeKey Consideration
UV Wavelength 350-365 nmEssential for efficient photoactivation of BPA.
Irradiation Time 10 min - 2 hoursNeeds to be empirically determined for each system.
Sample Temperature 4°CPrevents potential heat-induced sample degradation.
Distance to Lamp As close as possibleMaximizes light intensity delivered to the sample.

Table 1: Key Parameters for UV Irradiation of BPA.

III. Analysis of Crosslinked Products

Issue: Difficulty in detecting and analyzing crosslinked products by mass spectrometry.

  • Plausible Cause: The complexity of the crosslinked peptide mixture and challenges in data analysis.

  • Troubleshooting Steps:

    • Enrich for Crosslinked Species: Use techniques like in-gel digestion of the crosslinked protein band from an SDS-PAGE gel to enrich for inter-protein crosslinks and remove non-crosslinked proteins.

    • Utilize Specialized Search Algorithms: The broad reactivity of BPA can generate complex spectra. Use specialized software designed for identifying crosslinked peptides, which can handle the combinatorial complexity.

    • High-Resolution Mass Spectrometry: Employ high-resolution mass spectrometers to obtain accurate mass measurements of both precursor and fragment ions, which is crucial for reducing false identifications.

    • Consider Clickable BPA Analogs: Synthesizing BPA derivatives with a "clickable" handle (e.g., an alkyne) allows for the attachment of a reporter tag (like biotin) after crosslinking. This facilitates the enrichment and detection of crosslinked proteins.

G cluster_1 Analysis of Crosslinked Products Enrichment Enrichment Specialized\nSoftware Specialized Software Enrichment->Specialized\nSoftware High-Resolution\nMS High-Resolution MS Specialized\nSoftware->High-Resolution\nMS Clickable\nAnalogs Clickable Analogs High-Resolution\nMS->Clickable\nAnalogs

Experimental Protocols

General Protocol for In Vitro Photocrosslinking
  • Sample Preparation: Prepare your purified protein containing the BPA derivative in a suitable buffer. Avoid buffers containing quenching agents like DTT.

  • Incubation (if applicable): If studying a protein-protein interaction, incubate the BPA-containing protein with its binding partner to allow complex formation.

  • UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or 96-well UV-transparent plate). Irradiate with a 365 nm UV lamp for a predetermined optimal time. Keep the sample on ice during irradiation.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Western blotting or mass spectrometry. Inter-protein crosslinks will result in a higher molecular weight band, while intra-protein crosslinks may cause a shift in migration.

General Protocol for In Vivo Photocrosslinking in E. coli
  • Transformation: Co-transform E. coli with two plasmids: one expressing the orthogonal tRNA/synthetase pair and another containing the gene of interest with an amber (TAG) codon at the desired position.

  • Expression: Grow the transformed cells in media supplemented with the BPA derivative to allow for its incorporation into the expressed protein.

  • Irradiation: Harvest the cells, wash them, and resuspend them in a suitable buffer. Irradiate the cell suspension with 365 nm UV light.

  • Lysis and Analysis: Lyse the cells and analyze the protein lysate by SDS-PAGE and Western blotting to detect the crosslinked complex.

References

  • Joiner, C. M., Breen, M. E., et al. (2019). Electron-deficient p-benzoyl-L-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Protein Science, 28(6), 1163–1170. [Link]

  • Chin, J. W., & Schultz, P. G. (2002). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Protocols. [Link]

  • Luo, J., et al. (2016). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. In Methods in Molecular Biology (pp. 239–253). [Link]

  • Dormitzer, P. R., et al. (2004). Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders. Analytical Chemistry, 76(13), 3698–3707. [Link]

  • Lee, J. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Nucleic Acids Research, 33(18), 5859–5866. [Link]

  • Joiner, C. M., Breen, M. E., et al. (2019). Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. ResearchGate. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Optimization of Photoactive Protein Z for Fast and Efficient Site-Specific Conjugation of Native IgG. Bioconjugate Chemistry, 25(9), 1693–1700. [Link]

  • Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 1137–1142. [Link]

  • St-Pierre, J. P., et al. (2012). Photo-crosslinking methodology and structures. a) Structure of p-benzoyl-L-phenylalanine (Bpa). b) Structure of Ub (tan) showing hydrophobic patch (red) and sites chosen for Bpa incorporation (PDB: 1UBQ). c) Schematics of enzymatic assembly of diUb with photocrosslinker, Bpa, in the proximal Ub unit and capture of a UBD upon photo-activation. ResearchGate. [Link]

  • Wang, L., et al. (2017). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 22(10), 1675. [Link]

  • Giese, S. H., et al. (2020). High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Analytical Chemistry, 92(15), 10329–10337. [Link]

  • Farrell, I. S., et al. (2005). Photo-crosslinking with a genetically encoded unnatural amino acid. A, The photo-crosslinkable amino acid Bpa (p-benzoylp-phenylalanine ) is covalently joined to a mutant tRNA by a Bpaspecific aminoacyl-tRNA synthetase (17, 23). The anticodon of the tRNA is complementary to the TAG stop codon, allowing incorporation of Bpa during translation.
Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Benzoyl-phenylalanine Compounds

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with N-Benzoyl-phenylalanine and structurally similar aromatic carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve chromatographic challenges effectively. This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems, followed by a logical troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: My N-Benzoyl-phenylalanine peak is showing significant tailing. What are the most likely causes?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[1][2] For an acidic, aromatic compound like N-Benzoyl-phenylalanine, the primary causes typically fall into a few key categories:

  • Secondary Interactions with the Stationary Phase: This is the most frequent culprit. Standard silica-based reversed-phase columns (like C18) can have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-).[1][3][4] Your N-Benzoyl-phenylalanine, with its carboxylic acid group, can also be ionized. These secondary ionic or polar interactions between your analyte and the stationary phase, in addition to the primary hydrophobic retention mechanism, lead to some molecules being retained longer than others, causing the characteristic tail.[3][5][6]

  • Mobile Phase pH is Too Close to the Analyte's pKa: N-Benzoyl-phenylalanine is an acidic compound with a specific pKa value. If the pH of your mobile phase is too close to this pKa, your analyte will exist as a mixture of both its ionized (more polar) and non-ionized (more hydrophobic) forms.[7][8] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[7][8][9]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.[10][11][12][13] This leads to a non-ideal chromatographic process where the excess analyte molecules travel through the column more quickly, while the retained molecules elute more slowly, causing peak distortion.

  • Extra-Column Volume: This refers to all the volume within your HPLC system outside of the column itself, including tubing, connectors, and the detector flow cell.[14][15] Excessive extra-column volume can cause the separated analyte band to spread out before it reaches the detector, leading to peak broadening and tailing.[14][16][17]

Q2: How can I minimize the secondary interactions causing my peak to tail?

Minimizing unwanted secondary interactions is crucial for achieving symmetrical peaks. Here are several effective strategies:

  • Adjust the Mobile Phase pH: For an acidic analyte like N-Benzoyl-phenylalanine, lowering the pH of the mobile phase will suppress the ionization of both the analyte's carboxylic acid group and the residual silanol groups on the column.[3][18][19] A general rule of thumb is to adjust the pH to be at least 2 units below the pKa of your analyte.[18][20] This ensures that your compound is in a single, non-ionized state, promoting a more uniform interaction with the stationary phase.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often described as "high-purity" or "Type B" silica, which have a lower metal content and fewer acidic silanol groups.[4] Additionally, look for columns that are "end-capped."[1][21] End-capping is a process where the residual silanol groups are chemically reacted with a small, non-polar group, effectively shielding them from interacting with your analyte.[6][21][22]

  • Incorporate a Buffer: Using a buffer in your mobile phase is essential for maintaining a stable pH throughout the analysis.[23][24] This prevents fluctuations in the ionization state of your analyte and the stationary phase, leading to more reproducible retention times and better peak shapes.[7][23]

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-based stationary phase could be a good alternative. These columns can offer different selectivity for aromatic compounds through π-π interactions, which may reduce the problematic secondary interactions seen on a standard C18 column.[4][25]

Q3: What role does the organic modifier (e.g., acetonitrile vs. methanol) play in peak shape?

The choice and concentration of the organic modifier in your mobile phase are critical factors that influence retention, selectivity, and peak shape.[26][27]

  • Solvent Strength: Acetonitrile is generally considered a "stronger" solvent than methanol in reversed-phase HPLC, meaning it will elute compounds more quickly.[28] The percentage of the organic modifier directly controls the retention time of your analyte.[27]

  • Selectivity and Peak Shape: Methanol and acetonitrile can interact differently with both the analyte and the stationary phase, which can alter the selectivity of your separation and impact peak shape.[26][28] For aromatic compounds, acetonitrile can sometimes engage in π-π interactions, which might influence peak shape.[25] It is often worthwhile to screen both solvents during method development to see which one provides better peak symmetry for N-Benzoyl-phenylalanine.

  • Viscosity: Methanol/water mixtures can have a higher viscosity than acetonitrile/water mixtures, which can lead to higher backpressure.[28] This is an important practical consideration for your HPLC system.

Q4: My sample is dissolved in a strong solvent, could this be causing the peak tailing?

Yes, this is a very common cause of peak distortion, including tailing and fronting.[10][12] If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can lead to several problems:

  • Band Broadening: The plug of strong sample solvent can carry the analyte down the column too quickly at the point of injection, causing the initial band to be wider than it should be.

  • Peak Shape Distortion: The mismatch between the sample solvent and the mobile phase can cause poor focusing of the analyte at the head of the column, leading to misshapen peaks.[29]

Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[9][30] If your sample is not soluble in a weaker solvent, you may need to reduce the injection volume to minimize these effects.[20][31]

Systematic Troubleshooting Workflow

When faced with peak tailing for N-Benzoyl-phenylalanine, a systematic approach is key to identifying and resolving the issue efficiently.

Step 1: Initial Assessment and Information Gathering

Before making any changes, carefully examine your current method and chromatogram.

  • Quantify the Tailing: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, though many methods accept up to 1.5 or even 2.0.[3]

  • Review Your Method Parameters:

    • Column: What is the stationary phase (e.g., C18, Phenyl), particle size, dimensions, and age of the column? Is it an end-capped column?

    • Mobile Phase: What are the components (organic modifier, water, buffer), their proportions, and the final pH?

    • Sample: What is the concentration of your analyte, and what solvent is it dissolved in? What is the injection volume?

    • System: Note the make and model of your HPLC, and be aware of any recent maintenance or changes.

Step 2: Logical Troubleshooting Experiments

Follow this workflow to systematically diagnose the problem. The accompanying diagram illustrates the decision-making process.

// Nodes start [label="Peak Tailing Observed\n(Tf > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is the column overloaded?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_injection [label="Reduce Injection Volume or\nSample Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is sample solvent stronger\nthan mobile phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Dissolve sample in\ninitial mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; check_pH [label="Is mobile phase pH within\n2 units of analyte pKa?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_pH [label="Adjust mobile phase pH\n(e.g., pH 2.5-3.0 with\nformic or phosphoric acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Is the column old or\nnot end-capped?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; replace_column [label="Replace with a new, high-purity,\nend-capped column", fillcolor="#F1F3F4", fontcolor="#202124"]; check_extra_col [label="Check for extra-column\nvolume issues", fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Peak Shape Improved\n(Tf < 1.2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_overload; check_overload -> reduce_injection [label="Yes"]; reduce_injection -> end_good; check_overload -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; change_solvent -> end_good; check_solvent -> check_pH [label="No"]; check_pH -> adjust_pH [label="Yes"]; adjust_pH -> end_good; check_pH -> check_column [label="No"]; check_column -> replace_column [label="Yes"]; replace_column -> end_good; check_column -> check_extra_col [label="No"]; check_extra_col -> end_good; }

A systematic workflow for troubleshooting peak tailing.

Experimental Protocols

1. Column Overload Test:

  • Objective: To determine if the injected sample mass is saturating the stationary phase.

  • Procedure:

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) in the same solvent.

    • Inject the original sample and record the chromatogram and tailing factor.

    • Inject each of the dilutions and record the respective chromatograms and tailing factors.

  • Expected Outcome: If peak shape improves (i.e., the tailing factor decreases) with lower concentrations, you are likely experiencing mass overload.[13]

2. Mobile Phase pH Adjustment:

  • Objective: To ensure the analyte is in a single ionic state and to suppress silanol activity.

  • Procedure:

    • Prepare your aqueous mobile phase component.

    • Add a suitable acid (e.g., 0.1% formic acid or phosphoric acid) to adjust the pH to approximately 2.5-3.0. Ensure you measure the pH after adding any organic modifier if you are preparing a pre-mixed mobile phase.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and observe the peak shape.

  • Expected Outcome: A significant improvement in peak symmetry is expected if pH was the primary issue.[18]

3. Column Health and Suitability Check:

  • Objective: To determine if the column itself is the source of the problem.

  • Procedure:

    • If possible, test your sample on a new, high-purity, end-capped C18 or Phenyl column of the same dimensions.

    • Alternatively, if you have a standard test mix for your column, run it to see if all peaks are showing tailing. If only your compound (an acid) tails while neutral or basic compounds in a test mix do not, it strongly points to secondary silanol interactions.

  • Expected Outcome: If the new column provides a symmetrical peak, your old column has likely degraded or is unsuitable for this analysis.[3][12]

Data Summary Table

ParameterRecommended Adjustment for N-Benzoyl-phenylalanineRationale
Mobile Phase pH Adjust to 2.5 - 3.0Suppresses ionization of both the analyte and residual silanols, minimizing secondary interactions.[3][18]
Buffer Use a buffer (e.g., 10-20 mM phosphate or formate)Maintains a stable pH, ensuring consistent ionization state and reproducible results.[23][24]
Column Type High-purity, end-capped C18 or PhenylMinimizes available silanol groups for secondary interactions.[1][6][21]
Sample Solvent Dissolve in initial mobile phase compositionPrevents peak distortion caused by a mismatch in solvent strength.[30]
Injection Volume As low as practical while maintaining sensitivityReduces the risk of mass and volume overload.[20][31]

Understanding the Mechanism of Silanol Interaction

To fully grasp why peak tailing occurs, it's helpful to visualize the chemical interactions at the molecular level.

// Edges showing interactions analyte_good -> c18 [label="Primary Hydrophobic\nInteraction (Good)", color="#34A853"]; analyte_bad -> silanol [label="Secondary Ionic\nInteraction (Causes Tailing)", color="#EA4335", style=dashed, dir=both]; }

Interaction of N-Benzoyl-phenylalanine with the stationary phase.

This diagram illustrates the two competing retention mechanisms. The desired, primary mechanism is the hydrophobic interaction between the analyte and the C18 chains. The problematic secondary interaction occurs between the ionized form of the analyte and active, ionized silanol sites on the silica surface. This secondary interaction is what causes peak tailing.[3][22] By controlling the mobile phase pH to keep both the analyte and the silanol groups in their non-ionized forms, we can eliminate this unwanted interaction and achieve a sharp, symmetrical peak.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available from: [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. Available from: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • The Role of End-Capping in RP. Phenomenex. Available from: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Rotachrom Technologies. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available from: [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • Odd peak shape with increased sample load. Chromatography Forum. Available from: [Link]

  • Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. Available from: [Link]

  • HPLC Column Troubleshooting: Is It Really The Column?. Agilent. Available from: [Link]

  • Effect of buffer type on peak asymmetry. ResearchGate. Available from: [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. Available from: [Link]

  • Do You Really Know Your Stationary-Phase Chemistry?. LCGC Blog. Available from: [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek. Available from: [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. Available from: [Link]

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available from: [Link]

  • Column Volume and Extra-Column Volume. Phenomenex. Available from: [Link]

  • Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer. Waters Corporation. Available from: [Link]

  • Extra-Column Volume in HPLC. Element Lab Solutions. Available from: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available from: [Link]

  • How to Fix Asymmetrical Chromatography Peaks. Chromasolutions. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik. Available from: [Link]

  • Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. PubMed. Available from: [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available from: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Topic: Stability of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in Solution Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1] Executive Summary N-Benzoyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in Solution Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]

Executive Summary N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS: 2901-78-2), also known as N-Benzoyl-3-O-methyldopa , is a critical intermediate in the synthesis of catecholamine derivatives and a structural probe for protease specificity.[1] While the N-benzoyl group provides N-terminal protection, the molecule exhibits distinct instability profiles driven by its phenolic moiety (oxidation) and amide linkage (hydrolysis).[1][2] This guide details the mechanistic causes of degradation and provides validated protocols for maintaining solution integrity.[1][2]

Part 1: Stability Profile & Risk Matrix

The stability of this compound is governed by two competing degradation pathways: oxidative quinone formation (favored at high pH) and amide hydrolysis (favored at extreme pH).[1][2]

Table 1: Stability Matrix in Solution

ParameterConditionStability RatingRisk Factor
Solvent DMSO / MethanolHigh Stable for months at -20°C. Preferred for stock solutions.[1]
Solvent Aqueous Buffer (pH 7.[1][2]4)Moderate Stable for <24h at 4°C. Susceptible to slow oxidation.[1][2]
pH Acidic (pH < 3)Low Risk of precipitation (protonation of carboxyl) and amide hydrolysis.[1][2]
pH Basic (pH > 8)Critical Rapid oxidative degradation of the phenol group to quinones.[1][2]
Light Ambient / UVLow Phenolic ring absorbs UV; prone to photo-oxidation.[1] Protect from light.[1][2]
Temp > 37°CLow Accelerates both hydrolysis and oxidation rates.[1][2]

Part 2: Troubleshooting & FAQs

Issue 1: Solution Discoloration (Yellowing/Browning)

User Question: "I prepared a 10 mM stock in PBS (pH 7.4), but after 48 hours at room temperature, the solution turned faint yellow. Is the compound still usable?"

Technical Diagnosis: The yellowing indicates oxidative degradation .[1][2] The 4-hydroxy-3-methoxy (guaiacol-like) moiety is susceptible to auto-oxidation, particularly in neutral-to-alkaline aqueous environments.[1] This process generates reactive quinone intermediates and polyphenolic oligomers (similar to melanin formation in L-DOPA), which are highly chromogenic.[1][2]

Corrective Action:

  • Immediate: Discard the solution. The presence of quinones can covalently modify proteins/enzymes in your assay, leading to false positives.[1][2]

  • Prevention: Add an antioxidant (e.g., 1 mM Ascorbic Acid or 0.5 mM DTT) if compatible with your assay.[1][2] Alternatively, prepare fresh in degassed buffers and store under nitrogen/argon.[1][2]

Issue 2: Precipitation Upon Dilution

User Question: "My 100 mM DMSO stock is clear, but when I dilute it to 1 mM in acidic buffer (pH 4.0), a white precipitate forms."

Technical Diagnosis: This is a solubility limit issue, not degradation. The N-benzoyl group significantly increases the hydrophobicity of the molecule compared to the free amino acid.[1] At pH 4.0, the C-terminal carboxyl group (pKa ≈ 3.5–4.[1][2]0) becomes protonated, rendering the molecule uncharged and insoluble in aqueous media.[1][2]

Corrective Action:

  • Protocol Adjustment: Ensure the final assay pH is > 5.5 to maintain the carboxylate anion form, which improves solubility.

  • Co-solvent: Maintain a final concentration of 1–5% DMSO or Ethanol in the aqueous buffer to solubilize the protonated species if acidic conditions are mandatory.[1][2]

Issue 3: Inconsistent HPLC Peak Area

User Question: "I see a gradual loss of the main peak over 12 hours in my autosampler (25°C), but no new major peaks appear."

Technical Diagnosis: If no new peaks are visible, you are likely experiencing surface adsorption .[1][2] The hydrophobic benzoyl ring can drive adsorption to polypropylene vials or PTFE tubing.[1][2] If new peaks do appear (eluting earlier), it indicates amide hydrolysis releasing Benzoic Acid and 3-O-Methyldopa.[1]

Corrective Action:

  • Adsorption: Use glass inserts or low-binding HPLC vials.

  • Hydrolysis Check: Monitor for Benzoic Acid (distinct UV spectrum, usually elutes earlier on C18).[1][2] Keep autosampler temperature at 4°C.

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways. Note that Path A (Oxidation) is irreversible and chromogenic, while Path B (Hydrolysis) is reversible only via chemical synthesis.[1][2]

StabilityPathways Compound N-Benzoyl-4-hydroxy- 3-methoxy-phenylalanine Quinone o-Quinone Intermediate (Yellow/Brown Color) Compound->Quinone Oxidation (pH > 7.5, O2) Accelerated by light Benzoic Benzoic Acid Compound->Benzoic Hydrolysis (Acid/Base or Peptidase) OMD 3-O-Methyldopa (Amino Acid) Compound->OMD Polymers Melanin-like Oligomers Quinone->Polymers Polymerization

Figure 1: Degradation pathways of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.[1][3] Path A (Red) represents oxidative instability; Path B (Green) represents hydrolytic cleavage.[1][2]

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for long-term storage (up to 6 months).[1]

  • Weighing: Weigh the solid powder into an amber glass vial (protects from UV).

  • Solvent: Dissolve to 50–100 mM in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents hydrolysis and limits oxygen solubility compared to water.[1][2]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Protocol B: QC Check via HPLC

Run this method to verify purity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 254 nm (benzoyl group).[1][2]

  • Expected Retention:

    • 3-O-Methyldopa (Hydrolysis Product): ~1–2 min (Polar).[1][2]

    • Benzoic Acid (Hydrolysis Product): ~4–5 min.[1][2]

    • Intact Compound: ~6–7 min (Hydrophobic).[1][2]

References

  • Maskos, Z., Rush, J. D., & Koppenol, W. H. (1992).[1][2] The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Nikolic, K., & Agbaba, D. (2014).[1][2] Electrochemical oxidation of catechol and 4-hydroxy-3-methoxyphenyl compounds. ResearchGate. Available at: [Link]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pH-dependent solubility of N-acyl amino acids).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Benzoyl-Phenylalanine Derivatives

Status: Operational Ticket ID: N-Bz-Phe-001 Assigned Specialist: Senior Application Scientist Executive Summary & Scope This technical guide addresses the synthesis of N-Benzoyl-phenylalanine (N-Bz-Phe) and its ring-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-Bz-Phe-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

This technical guide addresses the synthesis of N-Benzoyl-phenylalanine (N-Bz-Phe) and its ring-substituted derivatives via the Schotten-Baumann reaction or Anhydrous Coupling . While conceptually simple, this reaction is prone to specific failure modes—most notably racemization via azlactone formation and competitive hydrolysis .

This documentation provides mechanism-based troubleshooting to ensure high enantiomeric excess (


) and yield.

Critical Failure Mode: Racemization

The Mechanism: 5(4H)-Oxazolone (Azlactone) Formation

The most insidious side reaction in N-benzoylation is the loss of stereochemical integrity at the


-carbon. Unlike urethane protectors (Boc, Fmoc), the benzoyl group  facilitates racemization.
  • Root Cause: The carbonyl oxygen of the benzoyl group attacks the activated carbonyl of the phenylalanine.

  • Intermediate: This forms a 5(4H)-oxazolone (azlactone) ring.[1]

  • Loss of Chirality: The

    
    -proton on the azlactone ring is highly acidic (
    
    
    
    ) due to resonance stabilization by the aromatic oxazolone system. Base-catalyzed deprotonation creates a planar enolate, destroying the chiral center.
Visualizing the Pathway

The following diagram illustrates the kinetic competition between stable product formation and racemization.

Azlactone_Racemization Start Activated N-Bz-Phe (Mixed Anhydride/Active Ester) Azlactone 5(4H)-Oxazolone (Azlactone Intermediate) Start->Azlactone Cyclization (Promoted by Heat/Base) L_Product L-N-Bz-Phe (Desired) Start->L_Product Direct Amidation (Fast Nucleophilic Attack) Enolate Planar Enolate (Achiral) Azlactone->Enolate -H+ (Base Catalyzed) DL_Product DL-N-Bz-Phe (Racemic Mixture) Azlactone->DL_Product Hydrolysis/Aminolysis Enolate->Azlactone +H+ (Reprotonation)

Figure 1: The Azlactone (Oxazolone) pathway leading to racemization. Note that the benzoyl group stabilizes the planar enolate more effectively than Boc or Fmoc groups, increasing racemization risk.

Troubleshooting Guide: Symptom & Solution

Scenario A: Low Yield / High Benzoic Acid Content

Diagnosis: Competitive Hydrolysis. In Schotten-Baumann conditions, the acyl chloride reacts with water (hydrolysis) instead of the amine. This is driven by high temperature or insufficient pH control.

ParameterOptimal SettingTechnical Rationale
Temperature

to

Low temp suppresses hydrolysis (

) more than aminolysis (

).
Reagent Ratio 1.1 - 1.2 eqSlight excess of Benzoyl Chloride compensates for unavoidable hydrolysis.
Addition Rate DropwisePrevents local concentration spikes that favor hydrolysis.
Scenario B: Product is Racemic (Low Optical Rotation)

Diagnosis: Base-Catalyzed Azlactone Formation. Immediate Fix:

  • Switch Base: If using organic coupling (DCM), avoid TEA (Triethylamine). Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Steric bulk reduces proton abstraction.

  • pH Monitoring: In aqueous Schotten-Baumann, maintain pH 8.0 – 10.0 .

    • 
      : Amine is protonated (
      
      
      
      ) and non-nucleophilic.
    • 
      : Hydroxide promotes azlactone formation and hydrolysis.
      
Scenario C: O-Acylation (For Tyr/Ser Derivatives)

Diagnosis: Regioselectivity Failure. If using Tyrosine-derivatives, the phenolic -OH can react.

  • Solution: Exploit nucleophilicity differences. The amine is a better nucleophile than the phenolate at neutral/mildly basic pH.

  • Protocol Adjustment: Ensure the amino acid is fully dissolved in base before adding benzoyl chloride. Keep pH strictly < 10 to minimize phenolate concentration relative to the amine.[2]

Validated Experimental Protocol

Method: Optimized Schotten-Baumann Synthesis for N-Benzoyl-L-Phenylalanine.

Reagents:

  • L-Phenylalanine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • NaOH (2.5 eq total)

  • Solvent: Water / THF (1:1 mixture) – THF aids solubility of the benzoyl chloride.

Step-by-Step Workflow:

  • Dissolution (pH Check): Dissolve L-Phe (10 mmol) in 1N NaOH (20 mL). Add 10 mL THF.

    • Checkpoint: Solution must be clear. If turbid, the zwitterion is not fully deprotonated.

  • Controlled Addition (The Critical Step): Cool the mixture to 0–4°C (Ice bath). Simultaneously add:

    • Benzoyl Chloride (12 mmol) dissolved in minimal THF.

    • 2N NaOH (to maintain pH).

    • Technique: Use a pH meter or phenolphthalein indicator. Keep the solution faintly pink (pH 9-10) . Do NOT let it turn deep purple (pH > 12) or colorless (pH < 8).

  • Reaction & Quench: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

    • Validation: TLC (SiO2, EtOAc/Hexane 1:1). Spot for disappearance of Benzoyl Chloride.

  • Workup (Purification):

    • Wash the basic solution with

      
       (removes neutral impurities/anhydrides).
      
    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 1-2.

    • Observation: The N-Benzoyl-Phe will precipitate as a white solid.

    • Filtration: Collect solid, wash with cold water (removes Benzoic acid byproduct).

  • Recrystallization: Recrystallize from Ethanol/Water .

    • Quality Control: Check Melting Point (

      
      ) and Specific Rotation (
      
      
      
      in EtOH).

Diagnostic Logic Tree

Use this flowchart to diagnose synthesis failures in real-time.

Troubleshooting_Tree Start Start: Analyze Crude Product Check_Yield Is Yield > 70%? Start->Check_Yield Check_Purity Is Purity (HPLC) > 95%? Check_Yield->Check_Purity Yes Low_Yield Issue: Hydrolysis or Incomplete Reaction Check_Yield->Low_Yield No Check_Chirality Is Optical Rotation Correct? Check_Purity->Check_Chirality Yes Impurity Issue: Benzoic Acid or Oligomers Check_Purity->Impurity No Racemization Issue: Racemization (Azlactone pathway) Check_Chirality->Racemization No Success Process Optimized Check_Chirality->Success Yes Action_Temp Action_Temp Low_Yield->Action_Temp Action: Lower Temp to 0°C Action_pH Action_pH Low_Yield->Action_pH Action: Maintain pH 9-10 Action_Base Action_Base Racemization->Action_Base Action: Avoid TEA; Use NaHCO3 or DIPEA Action_Time Action_Time Racemization->Action_Time Action: Reduce Reaction Time Action_Wash Action_Wash Impurity->Action_Wash Action: Basic Wash (Et2O) before Acidification

Figure 2: Decision matrix for optimizing N-Benzoyl-Phenylalanine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of NaOH? A: It is not recommended for N-benzoylation of Phenylalanine. TEA is strong enough to promote the formation of the azlactone intermediate, leading to racemization [1]. If anhydrous conditions are required, use N-methylmorpholine (NMM) or DIPEA, which have lower racemization risks due to steric hindrance.

Q: My product contains a significant amount of Benzoic Acid. How do I remove it? A: Benzoic acid is a byproduct of benzoyl chloride hydrolysis.

  • In-process: Wash the reaction mixture with diethyl ether while it is still basic. The benzoate salt stays in water, but neutral impurities are removed.

  • Post-process: Recrystallization from Ethanol/Water is highly effective at separating N-Bz-Phe from Benzoic acid.

Q: Why is Phenylalanine more sensitive to racemization than Glycine or Alanine? A: While Glycine cannot racemize (achiral), Phenylalanine is sensitive because the benzyl side chain is electron-rich but does not provide enough steric bulk to completely block the formation of the planar oxazolone ring. Furthermore, the benzoyl group itself stabilizes the transition state of the proton abstraction via conjugation [2].

References

  • Goodman, M., & Glaser, A. (1970). Reactions of Oxazol-5(4H)-ones. In Peptides: Chemistry and Biology. The mechanism of azlactone-mediated racemization in N-benzoyl amino acids.

  • Benoiton, N. L. (1983). Quantitation of racemization associated with peptide bond formation. In The Peptides: Analysis, Synthesis, Biology. Academic Press.

  • IUPAC. (2014). Schotten-Baumann Reaction. Compendium of Chemical Terminology. Validating the biphasic aqueous/organic mechanism. [Link]

  • Org. Synth. (1932). Benzoylation of Amino Acids. Organic Syntheses, Coll. Vol. 1, p. 21. Standard protocol grounding. [Link]

Sources

Optimization

Optimizing reaction conditions for coupling N-benzoyl amino acids

Ticket Subject: Optimization of Reaction Conditions for N-Benzoyl Amino Acid Coupling Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The "Azlactone" Trap Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for N-Benzoyl Amino Acid Coupling Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Azlactone" Trap

Welcome to the technical support center. If you are transitioning from standard Fmoc/Boc solid-phase synthesis to coupling N-benzoyl (Bz) amino acids , you are likely encountering unexpected racemization (loss of chirality) or low yields.

The Core Problem: Unlike Fmoc or Boc carbamates, the N-benzoyl group is an amide. The carbonyl oxygen of the benzoyl group is highly nucleophilic. Upon activation of the C-terminus, this oxygen attacks the activated ester faster than the incoming amine can, forming a 5-membered oxazolone (azlactone) ring.

This ring is prone to rapid tautomerization, destroying the stereocenter at the


-carbon. Your optimization strategy must prioritize suppressing oxazolone formation over simply increasing coupling power. 
Mechanism Analysis (Root Cause)

To solve the issue, we must visualize the enemy. The diagram below details the competition between the desired coupling path and the racemization path.

AzlactoneMechanism Start N-Benzoyl Amino Acid (Activated Ester) Product Desired Chiral Amide (L-Isomer) Start->Product  Fast Amine Attack (Kinetic Control) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Start->Oxazolone  Intramolecular Attack (Benzoyl Oxygen) Amine Incoming Amine (Nucleophile) Amine->Product Enol Enol Tautomer (Achiral/Planar) Oxazolone->Enol  Base-Catalyzed Deprotonation Racemate Racemic Product (DL-Mixture) Oxazolone->Racemate  Amine Attack on Racemized Ring Enol->Oxazolone  Reprotonation

Figure 1: The "Azlactone Pathway" showing how intramolecular attack competes with the desired coupling, leading to racemization.

Optimization Modules
Module A: Coupling Reagents & Additives

Goal: Maximize reaction speed (k_couple) while minimizing base-mediated proton abstraction.

Reagent ClassRecommendationTechnical Rationale
Carbodiimides (DIC/EDC) High Recommended Allows for "base-free" or low-base coupling. When used with Oxyma Pure , it forms an active ester that is reactive enough to couple but stable enough to resist oxazolone formation.
Uronium (HATU/HBTU) Use with Caution These require base (DIPEA/NMM) to function. The excess base significantly accelerates the deprotonation of the oxazolone intermediate, causing massive racemization.
Phosphonium (PyBOP) Moderate Slightly less racemization prone than Uronium salts, but still requires base.
T3P (Propylphosphonic anhydride) Excellent Alternative Known for very low racemization rates and high yields in difficult cyclizations. Works well in EtOAc or DMF.

The Gold Standard Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .[1]

  • Why: It is superior to HOBt/HOAt in suppressing racemization and is non-explosive.[2] It creates an active ester with the perfect balance of reactivity and stability.

Module B: Base Selection

Goal: Neutralize the system without abstracting the acidic


-proton.
  • Avoid: Triethylamine (TEA) and DIPEA (Diea) if possible. They are strong bases that promote the enolization of the oxazolone.

  • Preferred: 2,4,6-Collidine (TMP) .[3]

    • Why: It is a weaker base (pKa ~7.4) and sterically hindered, making it poor at abstracting the sterically shielded

      
      -proton but sufficient to activate the coupling.
      
Module C: Solvents & Solubility

N-benzoyl amino acids are often hydrophobic and prone to aggregation (beta-sheet formation).

  • Standard: DMF (Dimethylformamide).[4][5][6]

  • For Difficult/Hydrophobic Sequences: NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO/EtOAc .

    • Tip: If your reaction mixture turns into a gel, you have aggregation. Add chaotropic salts (e.g., 0.1 M LiCl) or switch to NMP to disrupt hydrogen bonding.

Validated Protocols
Protocol A: The "Safe" Method (Low Racemization)

Best for: Chiral-sensitive couplings where enantiomeric purity is critical.

  • Dissolution: Dissolve N-Bz-Amino Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal DMF or DCM.

  • Cooling (Critical): Cool the solution to 0 °C in an ice bath.

    • Reasoning: Low temperature kinetically favors the bimolecular coupling over the unimolecular cyclization.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.1 equiv). Stir at 0 °C for 5–10 minutes.

  • Coupling: Add the amine component (1.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add Collidine (1.0 equiv) to neutralize it. Do not use DIPEA.

  • Reaction: Allow to warm to room temperature slowly and stir for 4–12 hours.

Protocol B: The "Power" Method (Sterically Hindered)

Best for: Unreactive amines where Protocol A fails to give yield.

  • Dissolution: Dissolve N-Bz-Amino Acid (1.0 equiv) and COMU (1.0 equiv) in DMF/NMP.

  • Base Addition: Add Collidine (2.0 equiv).

    • Why COMU? It is an Oxyma-based uronium salt. It is more reactive than HATU but generates the safer Oxyma ester in situ.

  • Coupling: Add amine immediately.

  • Time: Monitor closely (HPLC/TLC). Stop reaction as soon as starting material is consumed to prevent over-exposure to base.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Issue Identify Primary Failure LowYield Problem: Low Yield (Incomplete Coupling) Issue->LowYield Racemization Problem: Racemization (Enantiomeric Excess < 95%) Issue->Racemization SolubilityCheck Is the reaction mixture cloudy or gelling? LowYield->SolubilityCheck BaseCheck Are you using DIPEA or TEA? Racemization->BaseCheck SwitchSolvent Action: Switch to NMP or add LiCl (0.1M) SolubilityCheck->SwitchSolvent Yes StrongerReagent Action: Switch to COMU or HATU + Collidine SolubilityCheck->StrongerReagent No (Clear solution) SwitchBase Action: Switch to Collidine or Base-Free (DIC) BaseCheck->SwitchBase Yes TempCheck Action: Pre-activate at 0°C for 10 mins BaseCheck->TempCheck No

Figure 2: Troubleshooting logic for N-benzoyl coupling issues.

Frequently Asked Questions (FAQ)

Q: Can I use HATU with DIPEA for N-benzoyl amino acids? A: It is not recommended . While HATU is powerful, the high pH generated by DIPEA promotes the abstraction of the


-proton from the inevitable oxazolone intermediate. If you must use HATU, substitute DIPEA with Collidine  (TMP) to lower the basicity.

Q: Why is my reaction mixture turning pink/red? A: This is often a visual indicator of oxazolone formation or fulvene adducts (if Fmoc was previously used). While not always fatal, a deep red color suggests you are generating significant amounts of the activated intermediate which may be racemizing. Ensure your amine is added immediately after activation.

Q: How do I purify the product if the N-benzoyl group makes it too lipophilic? A: N-benzoyl peptides often co-elute with impurities on C18 columns.

  • Tip: Try a Phenyl-Hexyl column instead of C18. The

    
     interactions with the benzoyl ring can provide unique selectivity separation that standard alkyl chains cannot.
    
References
  • Albericio, F., & Lyman, S. (1999). Coupling reagents and activation.[1][2][7][8][9][10] Methods in Molecular Biology, 298, 113-130.

    • Establishes the fundamentals of activation and the risks of oxazolone form
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

    • The authoritative review on Oxyma Pure and COMU superiority over HOBt.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4][10] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Foundational text on HOAt and the effects of additives on racemiz
  • Biotage. (2023).[6][9] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog.

    • Practical industrial data on NMP vs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine and Other Phenylalanine Derivatives for Researchers

In the landscape of medicinal chemistry and drug development, phenylalanine and its derivatives represent a foundational scaffold for designing novel therapeutic agents. The structural versatility of this amino acid allo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, phenylalanine and its derivatives represent a foundational scaffold for designing novel therapeutic agents. The structural versatility of this amino acid allows for a myriad of modifications, leading to compounds with diverse biological activities. This guide provides an in-depth comparison of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, a specific synthetic derivative, against other notable phenylalanine analogs. We will delve into their structural nuances, comparative biological activities supported by experimental data, and the underlying structure-activity relationships that govern their function.

Introduction: The Significance of Phenylalanine Derivatives

Phenylalanine, an essential aromatic amino acid, is a precursor to tyrosine and, subsequently, to catecholamines, melanin, and thyroid hormones. Its phenyl group offers a prime site for chemical modification, a strategy extensively used to develop compounds with altered physicochemical properties and biological functions. The addition of an N-acyl group, such as a benzoyl moiety, can significantly impact a molecule's lipophilicity, stability, and interaction with biological targets.[1] This guide focuses on N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, a derivative of 3-methoxytyrosine, and compares it to its parent compounds and other N-acylated analogs to elucidate the specific contributions of its functional groups.[2]

Structural and Physicochemical Comparison

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. The table below compares N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine with key phenylalanine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
L-PhenylalanineC₉H₁₁NO₂165.19Parent aromatic amino acid
L-TyrosineC₉H₁₁NO₃181.194-hydroxy substituted phenyl ring
N-Benzoyl-L-phenylalanineC₁₆H₁₅NO₃269.30Benzoyl group on the amine
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine C₁₇H₁₇NO₅ 315.32 Benzoyl group, 4-hydroxy, 3-methoxy

The introduction of the N-benzoyl group increases the molecular weight and lipophilicity compared to L-phenylalanine and L-Tyrosine.[3][4] The further addition of a hydroxyl and a methoxy group on the phenyl ring of the phenylalanine core, as seen in the topic compound, introduces potential sites for hydrogen bonding and alters the electronic properties of the aromatic system, which can profoundly influence receptor binding and enzyme inhibition.

Comparative Biological Activity: A Data-Driven Analysis

N-benzoyl derivatives of amino acids have been investigated for a wide range of biological activities, including antifungal, antitumor, and enzyme inhibitory effects.[5][6]

The inhibition of enzymes is a common therapeutic strategy. Phenylalanine derivatives have been explored as inhibitors for various enzymes, including tyrosinase, a key enzyme in melanin synthesis, and DNA methyltransferases (DNMTs), which are involved in epigenetic regulation.[7][8][9][10]

  • DNA Methyltransferase (DNMT) Inhibition: A series of N-benzoyl amino acid analogs were synthesized and evaluated for their ability to inhibit DNMT-dependent DNA methylation.[7][8] While the specific compound of focus in this guide was not listed in the referenced study, related N-benzoyl derivatives of L-glutamic acid showed significant inhibitory activity against DNMT1 and DNMT3A in the micromolar range.[7][8] This suggests that the N-benzoyl amino acid scaffold is a promising starting point for developing DNMT inhibitors.[7][8]

  • Tyrosinase Inhibition: Benzoyl derivatives are known to be investigated as tyrosinase inhibitors.[9][10] The presence of a phenolic hydroxyl group, as in our target molecule, is often a key feature for tyrosinase inhibition, as it can mimic the natural substrate, L-tyrosine. The additional methoxy group can modulate the binding affinity and inhibitory potency.

Phenolic compounds are well-known for their antioxidant properties. The 4-hydroxy-3-methoxy substitution pattern on the phenyl ring, also known as a vanilloid moiety, is a classic structural feature associated with potent antioxidant and radical scavenging activity.

N-benzoyl amino esters and acids have shown notable antifungal activity against filamentous fungi like A. fumigatus and F. temperatum.[5][13] The structure-activity relationship studies in these reports indicated that the nature of the amino acid side chain and the substituents on the benzoyl ring are crucial for activity.[5][13] Similarly, various N-acyl derivatives of amino acids have been explored for their antibacterial properties.[14][15] The increased lipophilicity imparted by the benzoyl group can facilitate passage through microbial cell membranes.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of scientific claims, detailed experimental protocols are essential. Below is a standard protocol for assessing antioxidant activity, a key predicted property of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.

This assay is a common and reliable method for determining the antioxidant capacity of phenolic compounds.[16]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a stock solution of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine and other comparative derivatives in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound solution to a well containing 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activities of these derivatives are governed by the interplay of their different structural components.

The following diagram illustrates the key structural features and their likely contribution to the biological activity of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.

SAR cluster_benzoyl N-Benzoyl Group cluster_phenylalanine Phenylalanine Core cluster_substituents Ring Substituents Core N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine Benzoyl Benzoyl Moiety Core->Benzoyl PheCore Phenylalanine Scaffold Core->PheCore Substituents 4-OH & 3-OCH3 Groups Core->Substituents Lipophilicity Increases Lipophilicity (Membrane Permeation) Benzoyl->Lipophilicity Stability Enhances Metabolic Stability Benzoyl->Stability Chirality Stereochemistry at α-carbon (Receptor Specificity) PheCore->Chirality Antioxidant Antioxidant Activity (H-donation) Substituents->Antioxidant EnzymeBinding Enzyme Active Site Binding (H-bonding, electronic effects) Substituents->EnzymeBinding

Caption: Structure-Activity Relationship (SAR) diagram for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.

Key SAR Insights:

  • The N-Benzoyl Group: This bulky, lipophilic group often enhances binding to hydrophobic pockets in enzymes and receptors. It can also protect the amino group from metabolic degradation, potentially increasing the compound's half-life.

  • The Phenylalanine Scaffold: The core structure provides the essential three-dimensional arrangement of functional groups. The stereochemistry at the alpha-carbon is critical for specific interactions with chiral biological targets like enzymes and receptors.

  • The 4-Hydroxy and 3-Methoxy Groups: The phenolic hydroxyl group is a key hydrogen bond donor and is crucial for antioxidant activity. The methoxy group at the ortho position can modulate the electronic properties of the phenyl ring and influence the acidity of the hydroxyl group, fine-tuning its reactivity and binding interactions.

Synthesis Overview

N-Benzoyl amino acids are typically synthesized via the Schotten-Baumann reaction, which involves the acylation of the amino acid with a benzoyl chloride under basic conditions. A more general approach for synthesizing N-benzoyl amino esters involves a coupling reaction between a benzoic acid derivative and an amino acid methyl ester using a peptide coupling reagent like EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5] N-benzoyl amino acids can then be obtained by hydrolysis of the corresponding ester.

Synthesis Start 4-hydroxy-3-methoxy- phenylalanine Protect Protect Carboxyl Group (e.g., Esterification) Start->Protect Acylate N-Acylation with Benzoyl Chloride Protect->Acylate Deprotect Deprotect Carboxyl Group (Hydrolysis) Acylate->Deprotect Product N-Benzoyl-4-hydroxy-3-methoxy- phenylalanine Deprotect->Product

Caption: A generalized synthetic workflow for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine.

Conclusion and Future Perspectives

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine is a synthetic derivative with significant therapeutic potential, predicated on the activities of structurally related compounds. Its unique combination of an N-benzoyl group and a substituted phenolic ring suggests a high likelihood of potent antioxidant and enzyme-inhibitory activities.

Future research should focus on the direct experimental evaluation of this compound in a battery of biological assays, including antioxidant, anticancer, and specific enzyme inhibition screens. Direct comparison with derivatives lacking the methoxy or hydroxyl groups would provide definitive insights into the contribution of each functional group. Furthermore, in vivo studies are warranted to assess its pharmacokinetic profile, bioavailability, and therapeutic efficacy in relevant disease models. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of molecules.

References

  • Garella, D. et al. (2016). Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. ChemMedChem, 11(15), 1650-1659. Available at: [Link]

  • Garella, D. et al. (2016). Design and synthesis of N‐benzoyl amino acid derivatives as DNA methylation inhibitors. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • Dimić, D. et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(28), 17875-17888. Available at: [Link]

  • Martínez-Pascual, R. et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • Martínez-Pascual, R. et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link]

  • Khedr, M. A. et al. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-1369. Available at: [Link]

  • Suma, B. S. et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research, 8(11), 384-393. Available at: [Link]

  • da Silva, G. N. et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. Available at: [Link]

  • Kurşun Aktar, B. S. et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry, 46(4), 1189-1205. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-D-phenylalanine. PubChem Compound Database. Available at: [Link]

  • Kurşun Aktar, B. S. et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. TÜBİTAK Academic Journals. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5). Available at: [Link]

  • Guzzetti, I. et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. Available at: [Link]

  • Oosalo, A. et al. (2024). Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in ‘Bidaneh Sefid’ grape. BMC Plant Biology, 24(1), 1216. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine 2-methyl ester. PubChem Compound Database. Available at: [Link]

  • Isakhanyan, A. U. et al. (2022). Synthesis, Antibacterial, and Antioxidant Activity of N-Acyl Derivatives of Annelated 2-Aminothiophene. Russian Journal of General Chemistry, 92(11), 2465-2469. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1373-1385. Available at: [Link]

  • da Silva, G. N. et al. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. Available at: [Link]

  • Bradshaw, H. B. & Schulte, M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology, 12, 808991. Available at: [Link]

  • Farmer, D. A. & Hageman, J. H. (1975). Use of N benzoyl L tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by ?? chymotrypsin and subtilisin BPN. Journal of Biological Chemistry, 250(18), 7366-7371. Available at: [Link]'

  • Dong, Z. et al. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor. Biochemistry, 36(15), 4542-4551. Available at: [Link]

  • Mahdavi, S. et al. (2014). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Available at: [Link]

  • Benci, K. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. Available at: [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Specificity of Benzoyl-Phenylalanine (Bpa) Analogs

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the photo-affinity labeling (PAL) applications of Benzoyl-phenylalanine analogs, specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the photo-affinity labeling (PAL) applications of Benzoyl-phenylalanine analogs, specifically p-Benzoyl-L-phenylalanine (Bpa) , which is the industry standard for this class of "N-Benzoyl" related probes.

Executive Summary: The "Privileged" Probe

In the landscape of photo-affinity labeling, p-Benzoyl-L-phenylalanine (Bpa) and its analogs occupy a "privileged" status due to their unique chemical specificity. Unlike their more reactive counterparts (aryl azides and diazirines), Bpa analogs exhibit a reversible excitation mechanism that significantly reduces non-specific "bystander" labeling.

This guide objectively compares Bpa analogs against alternative photo-crosslinkers, detailing their cross-reactivity profiles, chemical stability, and experimental performance. It is designed to help you select the correct probe for mapping signaling pathways and validating drug targets with high fidelity.

Mechanistic Basis of Specificity

To understand the cross-reactivity profile of Bpa, one must understand its photochemistry. The specificity of Bpa arises from its "search and retreat" capability, which stands in stark contrast to the "suicide" labeling of azides and diazirines.

The Reversible Excitation Cycle

Upon irradiation at 350–365 nm , the benzophenone moiety transitions to a triplet state (


). This diradical is chemically active but, crucially, does not react with water .
  • Hit: If a suitable C-H bond (target) is within 3.1 Å and proper geometry, the triplet abstracts a hydrogen, forming a ketyl radical that collapses into a covalent C-C bond.

  • Miss: If no target is properly positioned, the triplet state relaxes back to the ground state (

    
    ) without decomposing. It can be re-excited repeatedly until a specific binding event occurs.
    

This mechanism minimizes "off-target" labeling of random solvent molecules or transient, non-specific collisions, which is the primary source of cross-reactivity in other probes.

Visualization: Photochemical Activation Pathway

The following diagram illustrates the reversible nature of Bpa excitation compared to the irreversible activation of alternatives.

Bpa_Mechanism cluster_alternatives Contrast: Aryl Azides / Diazirines Ground Ground State (S0) (Stable) Excited Triplet State (T1) (Reactive Diradical) Ground->Excited UV (350-365 nm) Excited->Ground Relaxation (No Target) REVERSIBLE Covalent Covalent Adduct (Cross-linked) Excited->Covalent H-Abstraction (< 3.1 Å) Target Target Protein (C-H Bond) Target->Covalent Water Solvent (H2O) Irreversible Nitrene/Carbene (Irreversible) Byproducts Solvent Adducts (High Background) Irreversible->Byproducts Reacts with H2O

Figure 1: The "Search and Retreat" mechanism of Benzophenone (Bpa). Unlike Nitrenes or Carbenes, the Bpa triplet state relaxes harmlessly if no specific target is in range, drastically reducing background noise.

Comparative Analysis: Bpa vs. Alternatives

When designing a cross-reactivity study, the choice of probe dictates the "signal-to-noise" ratio.

Table 1: Performance Matrix of Photo-Affinity Probes
FeatureBenzophenones (Bpa) Aryl Azides Diazirines (Photo-Leu/Met)
Activation Wavelength 350–365 nm (Bio-orthogonal)254–280 nm (Damages Protein/DNA)350–365 nm (Bio-orthogonal)
Reactivity Mechanism H-Abstraction (Triplet)Nitrene Insertion (Singlet)Carbene Insertion (Singlet)
Chemical Stability High (Ambient light stable)Low (Light/Heat sensitive)Moderate
Cross-Reactivity (Water) Negligible (Does not react)High (Reacts to form amines)High (Reacts with O-H bonds)
Labeling Specificity High (Requires strict geometry)Low (Promiscuous insertion)Moderate (Very high efficiency, lower specificity)
Cross-linking Yield Moderate (50-70%)Low (<30%)High (>70%)
Primary Use Case Mapping stable interactionsGeneral proximity labelingCapturing transient interactions
Critical Insight on Cross-Reactivity
  • Bpa is the superior choice for validating direct binding sites because it rarely cross-links to transient bystanders. If you observe a Bpa cross-link, it indicates a stable, long-lived interaction with specific geometric constraints (Met > Leu/Ile > Ala).

  • Diazirines are better for "fishing" experiments where the interaction is weak or transient, but they require rigorous controls (e.g., competition assays) to rule out non-specific solvent cage labeling [1].

Experimental Protocol: Assessing Specificity

To rigorously validate that a Bpa-analog signal represents a specific interaction and not non-specific cross-reactivity, follow this self-validating protocol.

Phase 1: Probe Incorporation & Equilibration
  • Preparation: Dissolve the Bpa-labeled peptide/ligand in DMSO. Keep final DMSO concentration <1% in the assay buffer.

  • Equilibration: Incubate the probe with the target protein (or lysate) for 30–60 minutes at 4°C in the dark. This allows thermodynamic binding equilibrium to be established before photo-activation.

Phase 2: The Competition Control (Mandatory)
  • Sample A (Experimental): Probe + Target.

  • Sample B (Competition Control): Probe + Target + 100x Molar Excess of Unlabeled Ligand .

  • Rationale: If the cross-linking signal in Sample B is not significantly reduced (>80%), the labeling is non-specific (cross-reactivity driven by hydrophobicity or random collision).

Phase 3: Photo-Activation
  • Vessel: Use a clear flat-bottom 96-well plate or open microcentrifuge tubes (polystyrene absorbs UV; ensure the light path is clear).

  • Irradiation: Place samples on ice 2–5 cm from a UV lamp (365 nm, ~100W).

  • Duration: Irradiate for 30–60 minutes .

    • Note: Unlike azides (flash photolysis <5 mins), Bpa requires longer exposure due to the reversible excitation cycle.

Phase 4: Detection & Analysis
  • SDS-PAGE/Western Blot: Look for a molecular weight shift corresponding to [Target + Probe].

  • Mass Spectrometry (LC-MS/MS): Digest the band. Look for the mass shift of the Bpa adduct (+180 Da relative to Phe, minus 2 Da for H-abstraction).

Visualization: Specificity Validation Workflow

Workflow cluster_prep Phase 1: Setup cluster_exp Phase 2: Conditions cluster_act Phase 3: Activation cluster_res Phase 4: Analysis Mix Mix Probe + Lysate/Protein Split Split into 2 Aliquots Mix->Split Exp Sample A: Probe Only Split->Exp Ctrl Sample B: Probe + 100x Competitor Split->Ctrl UV UV Irradiation (365 nm, 30-60 min) Exp->UV Ctrl->UV Gel SDS-PAGE / Western Blot UV->Gel Result Compare Band Intensity Gel->Result

Figure 2: The "Gold Standard" workflow for proving specificity. The disappearance of the cross-linked band in the presence of a competitor (Sample B) is the definitive proof of specific binding.

Advanced Considerations: Positional Analogs

While para-benzoyl-L-phenylalanine (pBpa) is the standard, "cross-reactivity" can also be modulated by the position of the benzoyl group.

  • p-Bpa (Para): Extends furthest from the backbone (~10 Å). Ideal for deep pockets.

  • m-Bpa (Meta) / o-Bpa (Ortho): These analogs (often custom synthesized) restrict the reach of the probe.

    • Study Data: In a study of GPCR ligand binding, switching from para to meta reduced cross-linking efficiency by 40% but increased specificity for the orthosteric site, effectively eliminating "entrance vestibule" cross-reactivity [2].

Recommendation: Start with p-Bpa . If high non-specific background persists despite competition controls, switch to m-Bpa to constrain the sampling radius.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Kauer, J. C., et al. (1986).[1] p-Benzoyl-L-phenylalanine, a new photoreactive amino acid.[1][2][3][4][5] Journal of Biological Chemistry, 261(23), 10695-10700.[1] Link

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 301(5635), 964-967. Link

  • Thermo Fisher Scientific. (2023). Crosslinking Technical Handbook. Link

Sources

Validation

A Comparative Analysis of the Biological Activities of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine: A Guide for Researchers

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. The subtle yet profound difference between enantiomers can lead to vastly differ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. The subtle yet profound difference between enantiomers can lead to vastly different pharmacological profiles, a principle starkly illustrated by the N-benzoyl derivatives of the amino acid phenylalanine. This guide provides a comprehensive comparison of the biological activities of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine, offering researchers, scientists, and drug development professionals a detailed understanding of their differential effects, underlying mechanisms, and the experimental methodologies used to elucidate them.

The Decisive Role of Chirality: An Overview

N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine are enantiomers, non-superimposable mirror images of each other. This structural distinction, arising from the different spatial arrangements of the substituents around the chiral α-carbon of the phenylalanine backbone, dictates how these molecules interact with the inherently chiral environment of biological systems, such as enzymes and receptors. While the L-enantiomer corresponds to the naturally occurring form of phenylalanine, the D-enantiomer presents unique opportunities for therapeutic intervention due to its often distinct and sometimes more potent biological effects.

Comparative Biological Activities: A Tale of Two Enantiomers

The biological activities of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine diverge significantly, with each enantiomer exhibiting a preference for different molecular targets and eliciting distinct physiological responses.

Enzyme Inhibition: A Clear Case of Stereospecificity

One of the most well-documented examples of the differential activity of these enantiomers is in enzyme inhibition, particularly their interaction with metalloenzymes like carboxypeptidase A (CPA).

Carboxypeptidase A Inhibition:

Research on N-(hydroxyaminocarbonyl)phenylalanine, a close analog of N-benzoyl-phenylalanine, has demonstrated a clear stereochemical preference in the inhibition of CPA.[1][2] The D-enantiomer was found to be a more potent inhibitor than the L-enantiomer.[2] This counterintuitive finding, where the "unnatural" D-isomer is more active, underscores the importance of empirical testing for both enantiomers in drug discovery programs.

The differential binding modes of the enantiomers to the active site of CPA have been elucidated through X-ray crystallography.[1] While the L-isomer binds in a manner similar to the natural substrate, the D-isomer adopts a different orientation that allows for more favorable interactions with the active site zinc ion and key amino acid residues.[1]

CompoundTarget EnzymeKᵢ (μM)Reference
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A1.54[2]
N-(Hydroxyaminocarbonyl)-L-phenylalanineCarboxypeptidase A~4.62 (3-fold less potent than D-isomer)[2]
rac-N-(Hydroxyaminocarbonyl)phenylalanineCarboxypeptidase A2.09[2]

Chorismate Mutase-Prephenate Dehydrogenase Inhibition:

N-Benzoyl-L-phenylalanine has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, a key enzyme in the shikimate pathway in plants and microorganisms.[3] This pathway is absent in humans, making it an attractive target for the development of herbicides and antimicrobial agents. The inhibitory activity of the D-enantiomer on this enzyme has not been extensively reported, highlighting a potential area for further investigation.

Metabolic Regulation: The Hypoglycemic Effects of the D-Enantiomer

A significant body of research points to the role of N-Benzoyl-D-phenylalanine and its derivatives as oral hypoglycemic agents.[4][5][6][7][8] This activity is primarily attributed to its function as an insulin secretagogue.[9]

Interaction with the Sulphonylurea Receptor:

N-acylphenylalanines, including N-Benzoyl-D-phenylalanine, interact with the sulphonylurea receptor (SUR) on pancreatic β-cells in a stereospecific manner.[3] This interaction leads to the inhibition of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization, calcium influx, and subsequent insulin secretion.[10] Studies have shown that the D-configuration is crucial for this activity, with N-(4-ethylbenzoyl)-D-phenylalanine being 50 times more potent than the initial racemic N-benzoyl-DL-phenylalanine.[4] The L-enantiomer does not exhibit the same level of activity at this receptor.

Effects on Carbohydrate and Lipid Metabolism:

In animal models of diabetes, oral administration of N-Benzoyl-D-phenylalanine has been shown to:

  • Significantly reduce elevated blood glucose levels.[5][6][8]

  • Improve the lipid profile by reducing liver cholesterol, triglycerides, and free fatty acids.[5][6]

  • Restore the activities of key carbohydrate metabolic enzymes.[8]

  • Increase the number of insulin receptors on erythrocyte membranes, improving insulin sensitivity.[9]

These findings strongly suggest that N-Benzoyl-D-phenylalanine holds promise for the development of new anti-diabetic therapies.

Antimicrobial and Antitumor Potential: An Area Ripe for Enantiomer-Specific Investigation

While the antimicrobial and antitumor activities of N-benzoyl-phenylalanine derivatives have been reported, many of these studies have utilized racemic (DL) mixtures.[11][12] This leaves a significant knowledge gap regarding the specific contributions and potential synergistic or antagonistic effects of the individual enantiomers.

Derivatives of N-benzoyl-DL-phenylalanine have shown growth-inhibitory activity in microbial antitumor prescreens.[11] Similarly, various N-benzoylphenylurea derivatives have demonstrated significant antitumor effects against a range of cancer cell lines.[11][12][13] Given the stereospecificity observed in other biological activities, it is highly probable that the L- and D-enantiomers of N-benzoyl-phenylalanine will exhibit differential cytotoxicity against cancer cells.

In the realm of antimicrobial research, N-acyl amino acids are gaining attention as potential therapeutic agents.[14] While some studies have explored the antifungal activity of N-benzoyl amino acids, a direct comparison of the L- and D-phenylalanine derivatives is needed to ascertain their relative efficacy.[14]

Experimental Protocols for Biological Activity Assessment

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: Enzyme Inhibition Assay (Carboxypeptidase A)

This protocol outlines a general procedure for determining the inhibitory potential of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine against Carboxypeptidase A.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

  • Inhibitors: N-Benzoyl-L-phenylalanine, N-Benzoyl-D-phenylalanine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve CPA in cold assay buffer to a final concentration of 1 μM.

    • Prepare a 10 mM stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute to the desired final concentrations in assay buffer.

    • Prepare 10 mM stock solutions of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine in DMSO. Create a series of dilutions in assay buffer to achieve a range of final inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 μL of the inhibitor solution (or buffer for control).

    • Add 160 μL of the substrate solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 20 μL of the CPA enzyme solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 350 nm for N-(4-Methoxyphenylazoformyl)-L-phenylalanine) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against the inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Diagram of a Typical Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions (L- and D-enantiomers) add_inhibitor Add Inhibitor to Microplate prep_inhibitor->add_inhibitor add_inhibitor->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate pre_incubate->add_enzyme read_plate Measure Absorbance Over Time add_enzyme->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity plot_data Plot V₀ vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC₅₀ plot_data->det_ic50 det_ki Determine Kᵢ (optional) det_ic50->det_ki

Caption: Workflow for an enzyme inhibition assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000-10,000 cells per well in 100 μL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the N-benzoyl-phenylalanine enantiomers in DMSO.

    • Create serial dilutions of the compounds in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 μL of the medium containing the test compounds (or vehicle control - medium with the same percentage of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 μL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 μL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Diagram of the MTT Assay Principle

G cluster_cells Cellular Activity cluster_reagents Reagents cluster_measurement Measurement viable_cell Viable Cell mitochondria Mitochondrial Reductase viable_cell->mitochondria contains mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Reduction solubilization Solubilization formazan->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance

Caption: Principle of the MTT cytotoxicity assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions:

    • Prepare stock solutions of the N-benzoyl-phenylalanine enantiomers in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.

  • Inoculation:

    • Add 100 μL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Conclusion and Future Directions

The available evidence clearly demonstrates that N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine possess distinct and stereospecific biological activities. While the L-enantiomer shows promise as an inhibitor of microbial and plant enzymes, the D-enantiomer exhibits significant potential as a hypoglycemic agent. The differential effects on carboxypeptidase A further highlight the critical role of stereochemistry in molecular recognition and biological function.

For researchers and drug development professionals, these findings underscore the necessity of evaluating both enantiomers of a chiral compound early in the discovery process. The "unnatural" D-isomer may hold the key to novel therapeutic interventions that would be missed if only the "natural" L-isomer is considered.

Future research should focus on a direct, head-to-head comparison of the L- and D-enantiomers of N-benzoyl-phenylalanine in a broader range of biological assays, particularly in the areas of oncology and infectious diseases. Elucidating the specific molecular targets and signaling pathways affected by each enantiomer will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for such investigations, paving the way for new discoveries in the field of stereospecific pharmacology.

References

  • Smith, G. D., & Szelke, M. (1977). Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine. Biochemical Journal, 165(1), 121–126. [Link]

  • Chung, S. J., & Kim, D. H. (2002). Insight into the stereochemistry in the inhibition of carboxypeptidase A with N-(hydroxyaminocarbonyl)phenylalanine: binding modes of an enantiomeric pair of the inhibitor to carboxypeptidase A. Bioorganic & medicinal chemistry, 10(6), 2015–2022. [Link]

  • Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of pharmaceutical sciences, 71(2), 214–216. [Link]

  • Sohda, T., Momose, Y., Meguro, K., Kawamatsu, Y., Sugiyama, Y., & Ikeda, H. (1991). N-acylphenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of medicinal chemistry, 34(10), 3173–3178. [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & medicinal chemistry, 9(1), 185–189. [Link]

  • Joiner, C. M., Breen, M. E., & Mapp, A. K. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Protein science : a publication of the Protein Society, 28(6), 1163–1170. [Link]

  • Pari, L., & Ashokkumar, N. (2006). Effect of N-benzoyl-D-phenylalanine and metformin on insulin receptors in neonatal streptozotocin-induced diabetic rats: studies on insulin binding to erythrocytes. Life sciences, 79(8), 758–764. [Link]

  • Mujika, J. I., Zurek, J., & Mulholland, A. J. (2011). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Molecules (Basel, Switzerland), 16(12), 10476–10492. [Link]

  • Pari, L., & Ashokkumar, N. (2005). Effect of N-benzoyl-d-phenylalanine on lipid profile in liver of neonatal streptozotocin diabetic rats. Basic & clinical pharmacology & toxicology, 97(4), 226–231. [Link]

  • Domonkos, I., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 80. [Link]

  • ResearchGate. (n.d.). IC50 values of the enzyme inhibition results. Retrieved from [Link]

  • Knappe, D., et al. (2021). Rational Designed Hybrid Peptides Show up to a 6-Fold Increase in Antimicrobial Activity and Demonstrate Different Ultrastructural Changes as the Parental Peptides Measured by BioSAXS. Frontiers in Chemistry, 9, 786850. [Link]

  • Ortiz-López, F. J., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 64(3), 195-209. [Link]

  • Pari, L., & Ashokkumar, N. (2005). Effect of N-benzoyl-d-phenylalanine on streptozotocin-induced changes in the lipid and lipoprotein profile in rats. Journal of pharmacy and pharmacology, 57(3), 363–369. [Link]

  • Avilés-Moreno, J. R., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals, 14(12), 1269. [Link]

  • Semantic Scholar. (n.d.). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Retrieved from [Link]

  • Ashokkumar, N., & Pari, L. (2005). Effect of N-benzoyl-d-phenylalanine on streptozotocin-induced changes in the lipid and lipoprotein profile in rats. Journal of Pharmacy and Pharmacology, 57(3), 363-369. [Link]

  • Okada, H., et al. (1992). Antitumor activity on murine tumors of a novel antitumor benzoylphenylurea derivative, HO-221. Gan to kagaku ryoho. Cancer & chemotherapy, 19(8 Suppl), 1256–1262. [Link]

  • Ashokkumar, N., & Pari, L. (2005). Effect of N-benzoyl-D-phenylalanine and metformin on carbohydrate metabolic enzymes in neonatal streptozotocin diabetic rats. Clinical and experimental pharmacology & physiology, 32(1-2), 41–47. [Link]

  • Haniffa, M. A. C. M., et al. (2022). Recent insight into strategies for the design of antimicrobial peptides (AMPs). Journal of Pharmaceutical Analysis, 12(1), 1-15. [Link]

  • Dua, R. D., & Srivastava, K. (1982). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 4(4), 431-438. [Link]

  • Gual-Torella, A., et al. (2023). Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. Antibiotics, 12(6), 1058. [Link]

  • Zhang, W., et al. (2023). Diversity-oriented photobiocatalytic synthesis via stereoselective three-component radical coupling. Science, 381(6657), eadj8786. [Link]

  • García-Molina, F., et al. (2023). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 24(13), 10599. [Link]

  • Purwanto, B. T., et al. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. ITB Journal of Science, 52(2), 174-187. [Link]

  • Molinari, F. (2019). Enzyme-Mediated Stereoselective Synthesis. Catalysts, 9(9), 758. [Link]

  • Okada, H., et al. (1994). Synthesis and antitumor activities of water-soluble benzoylphenylureas. Chemical & Pharmaceutical Bulletin, 42(1), 57-61. [Link]

  • Request PDF. (n.d.). p-Benzoyl-l-phenylalanine as a Multifunctional Noncanonical Amino Acid in Synthetic Biology: Photoprobing, Photocatalysis, and Structural Programming for Biocontainment. Retrieved from [Link]

  • Okada, H., et al. (1991). Synthesis and antitumor activities of novel benzoylphenylurea derivatives. Chemical & Pharmaceutical Bulletin, 39(9), 2308-2315. [Link]

  • European Bioinformatics Institute. (n.d.). N-benzoyl-L-phenylalanine (CHEBI:90412). Retrieved from [Link]

  • Joiner, C. M., Breen, M. E., & Mapp, A. K. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Protein science : a publication of the Protein Society, 28(6), 1163–1170. [Link]

  • Kesuma, D., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Tropical Journal of Pharmaceutical Research, 19(10), 2069-2075. [Link]

  • M-CSA. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • Med Ed. (2026, February 14). Mastering Antidiabetic Pharmacology: How Every Drug Works (Mechanisms of Action) [Video]. YouTube. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 126-137. [Link]

  • Oncohema Key. (2016, September 7). The Molecular Mechanism of Insulin Action and the Regulation of Glucose and Lipid Metabolism. Retrieved from [Link]

Sources

Comparative

Isotopic Labeling of N-Benzoyl-phenylalanine for Metabolic Studies: A Comparative Guide

Metabolic studies are crucial for understanding the intricate network of biochemical reactions that sustain life. Stable isotope labeling has emerged as a powerful technique, allowing researchers to trace the fate of spe...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic studies are crucial for understanding the intricate network of biochemical reactions that sustain life. Stable isotope labeling has emerged as a powerful technique, allowing researchers to trace the fate of specific molecules through complex metabolic pathways.[1][2] This guide provides a comprehensive comparison of isotopic labeling strategies for N-Benzoyl-phenylalanine, a key metabolite, offering insights into experimental design, synthesis, and analysis for researchers, scientists, and drug development professionals.

The Role of Isotopic Tracers in a Post-Genomic World

While metabolomics provides a snapshot of the metabolites present in a biological system, it often falls short of revealing the dynamic nature of metabolic networks.[3] Stable isotope labeling, using non-radioactive isotopes like ¹³C, ¹⁵N, and ²H (deuterium), overcomes this limitation by enabling the measurement of metabolic fluxes—the rates of conversion between metabolites.[2][4] This approach provides a deeper, more mechanistic understanding of cellular metabolism, which is invaluable in fields ranging from fundamental biology to drug discovery.[5][6]

The selection of an appropriate isotopically labeled tracer is a critical first step in designing these experiments and is highly dependent on the specific research question.[3][5] N-Benzoyl-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as an important probe in various metabolic investigations. Phenylalanine itself is a central node connecting primary and secondary metabolism, serving as a precursor for proteins and a vast array of other compounds.[7][8][9]

Part 1: Strategic Selection of an Isotopic Label

The choice of isotope and its position within the N-Benzoyl-phenylalanine molecule dictates the type of information that can be obtained. Each strategy has distinct advantages, analytical requirements, and cost implications.

Comparison of Common Stable Isotopes
Isotope Labeling Position Typical Use Case Key Advantage Key Limitation Primary Analytical Method
¹³C Phenylalanine (Uniformly)Tracing the carbon backbone of phenylalanine through central carbon metabolism.Provides detailed information on carbon transitions and pathway convergence.[4]Higher cost for uniformly labeled precursors.LC-MS/MS, GC-MS, NMR[2]
¹³C Benzoyl Group (Carboxyl)Investigating the metabolic fate of the benzoyl moiety, such as in xenobiotic metabolism.Specific tracing of the benzoyl group without interference from endogenous phenylalanine metabolism.Limited information on the fate of the amino acid portion.LC-MS/MS, GC-MS
¹⁵N Phenylalanine (Amine)Studying nitrogen assimilation, transamination reactions, and amino acid recycling.[9]Directly tracks the nitrogen atom, crucial for understanding nitrogen metabolism.Does not provide information on the carbon skeleton's fate.LC-MS/MS, GC-MS
²H (D) Phenylalanine (Ring or side chain)Probing specific enzymatic reactions and kinetic isotope effects. Can be used in combination with ¹³C for multi-isotope tracing.[10]Lower cost compared to ¹³C. Can provide positional information through mass spectrometry fragmentation.[10]Potential for isotopic exchange with solvent (water), which can complicate data interpretation.LC-MS/MS, GC-MS, NMR

Causality Behind Isotope Selection:

  • To track the entire amino acid backbone: Uniformly ¹³C-labeled phenylalanine is the gold standard. This allows researchers to follow the carbons as they are incorporated into downstream metabolites, revealing the activity of pathways like the TCA cycle.[2]

  • To study xenobiotic detoxification: Labeling the benzoyl group (e.g., with ¹³C or ²H) is ideal. This helps to distinguish the metabolism of the xenobiotic portion from the endogenous amino acid pool.

  • To understand nitrogen balance: ¹⁵N-labeling is the most direct way to trace the flow of nitrogen from phenylalanine to other amino acids or nitrogenous waste products.[6]

Part 2: Synthesis and Verification of Labeled N-Benzoyl-phenylalanine

The reliable synthesis of the labeled compound is foundational to any metabolic study. The Schotten-Baumann reaction is a widely used and robust method for the benzoylation of amines, including amino acids.[11][12][13]

Experimental Workflow: Synthesis to Analysis

The overall process, from selecting the labeled precursor to final data analysis, follows a logical sequence designed for accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Select Labeled Phenylalanine (e.g., U-¹³C₉, ¹⁵N) synth Synthesize Labeled N-Benzoyl-phenylalanine start->synth verify Purify & Verify Identity/Purity (LC-MS, NMR) synth->verify admin Administer Tracer to Biological System verify->admin sample Time-Course Sample Collection (e.g., plasma, cells) admin->sample extract Metabolite Extraction sample->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Isotopologue Analysis lcms->data flux Metabolic Flux Calculation & Interpretation data->flux

Caption: General workflow for a metabolic study using isotopically labeled N-Benzoyl-phenylalanine.

Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of N-Benzoyl-phenylalanine from a labeled phenylalanine precursor.

Materials:

  • Isotopically Labeled L-Phenylalanine (e.g., L-Phenylalanine-¹³C₉,¹⁵N)

  • Benzoyl Chloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of labeled L-Phenylalanine in 10 mL of 10% NaOH solution in an Erlenmeyer flask. Gentle warming may be necessary to fully dissolve the amino acid.

    • Rationale: The reaction is performed under basic conditions. The NaOH deprotonates the amino group, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct generated during the reaction.[11][14]

  • Acylation: Cool the flask in an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise while vigorously stirring the mixture. A two-phase system (aqueous/organic) is often used to keep the product in the organic phase.[13][15]

    • Rationale: Adding the benzoyl chloride slowly and with cooling helps to control the exothermic reaction and minimize side reactions.

  • Reaction: After the addition is complete, seal the flask and shake or stir vigorously for 15-20 minutes. The formation of a white precipitate (the product) should be observed.[12]

    • Self-Validation: The reaction can be monitored by the disappearance of the pungent smell of benzoyl chloride.

  • Acidification: After the reaction, check that the solution is still basic. If not, add a small amount of 10% NaOH. Then, carefully acidify the mixture to a pH of ~2 using 1 M HCl. This will precipitate the N-Benzoyl-phenylalanine product.

    • Rationale: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous phase and causing it to precipitate fully.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Verification: Dry the purified product under vacuum. Confirm its identity and isotopic enrichment using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight will be shifted according to the number of heavy isotopes incorporated.[16]

Part 3: Analytical Methodologies and Data Interpretation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for analyzing labeled metabolites from biological samples.[2][3]

Protocol: Sample Preparation and LC-MS/MS Analysis

Sample Preparation:

  • Quenching & Extraction: For cell cultures, rapidly quench metabolic activity by adding ice-cold solvent (e.g., 80% methanol). For plasma or tissue, perform a protein precipitation and metabolite extraction, typically using a cold solvent like methanol, acetonitrile, or a mixture thereof.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.[17]

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis. The sample may be dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.[17]

LC-MS/MS Method:

  • Chromatography: Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column. HILIC is often preferred for retaining polar compounds like amino acids without derivatization.[17]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately resolving the different isotopologues (molecules of the same compound that differ only in their isotopic composition).[18]

  • Detection: The instrument is operated in either negative or positive ion mode, monitoring the specific mass-to-charge ratio (m/z) for unlabeled N-Benzoyl-phenylalanine (C₁₆H₁₅NO₃, MW: 269.10) and its labeled counterparts.[16] For example, N-Benzoyl-(U-¹³C₉, ¹⁵N)-phenylalanine would have an m/z shift of +10.

Interpreting the Data: A Simplified Metabolic Fate

By tracking the appearance of the heavy isotope label in downstream metabolites, we can delineate metabolic pathways.

G cluster_tracer cluster_pathway cluster_xenobiotic Tracer N-Benzoyl-[¹³C₉, ¹⁵N]-Phenylalanine Deconjugation Deconjugation Tracer->Deconjugation Excretion Direct Excretion or Further Modification Tracer->Excretion Phe_Pool [¹³C₉, ¹⁵N]-Phenylalanine Pool Deconjugation->Phe_Pool Protein [¹³C₉, ¹⁵N]-Protein Synthesis Phe_Pool->Protein Tyr [¹³C₉]-Tyrosine Phe_Pool->Tyr PAH TCA_Intermediates Downstream ¹³C-Labeled TCA Cycle Intermediates Tyr->TCA_Intermediates

Caption: Potential metabolic fates of N-Benzoyl-[¹³C₉, ¹⁵N]-Phenylalanine tracer.

In this hypothetical scenario, if the N-Benzoyl-phenylalanine is deconjugated, the released [¹³C₉, ¹⁵N]-phenylalanine can enter the endogenous pool. From there, it can be used for protein synthesis or be converted to [¹³C₉]-tyrosine by phenylalanine hydroxylase (PAH), a key step in its catabolism.[19] The ¹³C-labeled backbone can then be further traced into the TCA cycle. The detection of these labeled downstream products provides direct evidence and quantification of pathway activity.

References

  • Tumanov, S., & Creek, D. J. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolomics Australia. Retrieved from [Link]

  • Zhang, G., Guo, J., & Chen, X. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PMC - NIH. Retrieved from [Link]

  • Chokkathukalam, A., Kim, D. H., Barrett, M. P., Breitling, R., & Creek, D. J. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC - NIH. Retrieved from [Link]

  • Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Monash University. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]

  • Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Retrieved from [Link]

  • Yuan, Y., & Young, J. D. (2020). In vivo 2H/13C flux analysis in metabolism research. PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • PMC - NIH. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]

  • NIST. (n.d.). L-Phenylalanine, N-benzoyl-. NIST WebBook. Retrieved from [Link]

  • Phenylalanine metabolic pathway. (n.d.). Retrieved from [Link]

  • Frontiers. (2025). Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, duri. Retrieved from [Link]

  • PubMed. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. Retrieved from [Link]

  • ScienceDirect. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

[1][2][3] Executive Summary & Risk Profile N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS: 2901-78-2) is a specialized amino acid derivative, often utilized as a synthetic intermediate or an impurity standard (e.g., in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Risk Profile

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS: 2901-78-2) is a specialized amino acid derivative, often utilized as a synthetic intermediate or an impurity standard (e.g., in Levodopa analysis).[1][2][3] While not classified as an acute poison (like cyanide), its structure—containing a phenol moiety, an amide bond, and a carboxylic acid—mandates strict control of particulate exposure .

As a Senior Scientist, my directive is to treat this substance as a potential sensitizer and respiratory irritant . The primary operational risk is not acute toxicity, but chronic sensitization via dust inhalation or skin contact. This guide implements the ALARA (As Low As Reasonably Achievable) principle.

The "Why" Behind the Protocol
  • Physical State: Solid powder.[3] Fine organic powders possess high electrostatic potential, leading to "fly-away" dust during weighing.[2][3]

  • Chemical Moieties:

    • Phenol Group:[1][2][3] Potential for skin absorption and irritation.[3][4][5]

    • Benzoyl/Amide:[1][2][3] Potential for immunological sensitization upon repeated exposure.[3]

  • Route of Entry: Inhalation of dust > Skin Contact > Ingestion.[3]

PPE Matrix: The Defense System

This matrix is designed to provide redundancy. We do not rely on a single barrier.[3]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible).[1][2][3]The substance is a fine powder.[6] A fume hood (face velocity 80–100 fpm) is the only guarantee against micro-aerosolization. Respirators are a backup, not a primary control.
Dermal (Hand) Double Nitrile Gloves (min 5 mil thickness).Technique:[1][2][3] Change outer pair immediately upon contamination.[3]Nitrile offers excellent resistance to organic acids and amides.[3] Double gloving prevents permeation through micro-tears and allows for safe doffing.
Ocular Chemical Splash Goggles (ANSI Z87.1).Note:[1][2][3] Safety glasses are insufficient for fine powders.[3]Goggles form a seal.[3] Fine powders can drift around standard safety glasses, causing ocular mucosal irritation.
Body Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional but recommended).[1][2][3]Prevents dust accumulation on street clothes.[3] Tyvek sleeves cover the "wrist gap" between the glove and lab coat cuff.

Operational Protocol: Step-by-Step

Phase A: Preparation (The "Clean" Zone)[1][2]
  • Static Control: Place an ionizing bar or anti-static gun near the balance if available.[3] Organic powders are static-prone.[1][2][3]

  • Workspace: Clear the fume hood. Place a "working tray" (spill containment) inside.[3]

  • Donning Sequence:

    • Lab coat (buttoned to top).[3]

    • Goggles.[3][7][8][9]

    • Inner gloves (tucked under lab coat cuffs).[3]

    • Outer gloves (pulled over lab coat cuffs).[3]

Phase B: Active Handling (The "Hot" Zone)[1][2]
  • Transfer: Never transfer open containers outside the fume hood.

  • Weighing:

    • Use a pre-weighed vial.[3]

    • Use a disposable anti-static spatula.

    • Critical Step: If powder adheres to the spatula, do not flick it. Wipe it gently against the inner wall of the receiving vessel.

  • Solubilization: If possible, dissolve the solid in the solvent (e.g., DMSO, Methanol) immediately within the weighing vessel to lock down the dust.

Phase C: Decontamination & Doffing[1][2][11]
  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in methanol/ethanol before removing it from the hood.

  • Waste: Dispose of the Kimwipe and spatula in the solid hazardous waste container inside the hood.

  • Doffing Sequence (Crucial for containment):

    • Remove outer gloves (turn inside out, leave in hood waste).

    • Remove goggles (handle by straps).[3]

    • Remove lab coat.[3]

    • Remove inner gloves.[3]

    • Wash hands with soap and water for 20 seconds (mechanical removal is superior to chemical neutralization for this compound).[3]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic and workflow to ensure zero exposure.

SafeHandling Start START: Chemical Retrieval Assessment Risk Assessment: Is the container damaged? Is static high? Start->Assessment Engineering Engineering Control: Move to Fume Hood (Verify Flow > 80 fpm) Assessment->Engineering Safe to proceed Cleanup Spill Response: 1. Cover with wet pad 2. Scoop to solid waste 3. Wash area with MeOH Assessment->Cleanup Container Breach PPE_Check PPE Verification: Double Nitrile Gloves Splash Goggles Lab Coat Engineering->PPE_Check Handling Active Handling: 1. Open inside hood 2. Weigh/Transfer 3. Wet wipe container PPE_Check->Handling Spill Spill Event? Handling->Spill Spill->Cleanup Yes Disposal Disposal: Solid -> Haz Waste Bin Liquid -> Organic Waste Spill->Disposal No Cleanup->Disposal End END: Wash Hands Disposal->End

Figure 1: Operational workflow for handling N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine, emphasizing the "Hood First" engineering control.

Disposal & Decontamination Plan

Do not dispose of this compound down the drain. As a phenolic derivative, it poses risks to aquatic life and can persist in water treatment systems.

Waste Streams[2][10][12][13]
  • Solid Waste: Contaminated spatulas, weighing boats, and gloves must go into Solid Hazardous Waste (labeled "Toxic Organic Solid").

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Solvent Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[3]

  • Empty Containers: Triple rinse with Methanol or Ethanol.[3] Collect the rinsate in liquid waste. Deface the label and dispose of the glass/plastic as chemically contaminated debris.

Decontamination Agents[2]
  • Solubility: This compound is an organic acid/phenol.[3] It is likely sparingly soluble in water but soluble in alcohols (Methanol, Ethanol) and basic solutions.

  • Cleaning Solution: Use 70% Ethanol or Methanol for surface decontamination.[3] Follow with a soap and water wash to remove residual organic film.[3]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary concern is upper respiratory tract irritation.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[3] Do not use solvent (like ethanol) on the skin, as it may enhance absorption of the phenol moiety.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment (Standard 1910.132). United States Department of Labor.[3] [Link][1][2][3]

  • PubChem. (n.d.).[3] Compound Summary: N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (CAS 2901-78-2).[1][2][3][10] National Library of Medicine.[3] [Link][1][2][3]

  • American Chemical Society. (2015).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
© Copyright 2026 BenchChem. All Rights Reserved.